2-Benzyloxy-4-fluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-fluoro-2-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPQNCKVOQKEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382196 | |
| Record name | 2-Benzyloxy-4-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848779-87-3 | |
| Record name | (2-Benzyloxy-4-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848779-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyloxy-4-fluorophenylboronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00382196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyloxy-4-fluorophenylboronic Acid | |
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Foundational & Exploratory
2-Benzyloxy-4-fluorophenylboronic acid CAS number 848779-87-3
CAS Number: 848779-87-3
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Benzyloxy-4-fluorophenylboronic acid, a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. The document details its physicochemical properties, provides representative experimental protocols for its synthesis and use, outlines key analytical characterization parameters, and explores its role in modern drug discovery. Particular emphasis is placed on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. This guide is intended to serve as a critical resource for researchers leveraging this compound in the development of complex molecules and novel therapeutic agents.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its structural features, including a fluorine atom and a benzyloxy group, impart unique reactivity and stability, making it a valuable reagent in diverse chemical environments.[2] Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 848779-87-3 | [1] |
| Molecular Formula | C₁₃H₁₂BFO₃ | [2] |
| Molecular Weight | 246.04 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 116 °C | |
| Purity | Typically ≥98% | [3] |
| Storage | Store at 2-8 °C, under an inert atmosphere. | [1] |
Synthesis and Purification
While the proprietary synthesis of this compound may vary by supplier, a common and representative synthetic route for substituted phenylboronic acids involves the reaction of an organometallic intermediate (derived from the corresponding aryl halide) with a borate ester, followed by acidic hydrolysis.
Representative Synthesis Workflow
The logical workflow for a common synthesis approach is outlined below. This process begins with the appropriately substituted bromobenzene, which is converted to an organolithium reagent before reacting with a borate ester to form the boronate ester, which is then hydrolyzed to the desired boronic acid.
Caption: Representative synthesis workflow for phenylboronic acids.
Experimental Protocol: Synthesis
-
Objective: To synthesize this compound from 1-benzyloxy-2-bromo-5-fluorobenzene.
-
Materials: 1-benzyloxy-2-bromo-5-fluorobenzene, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate, Hydrochloric acid (HCl), Ethyl acetate, Hexane, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1-benzyloxy-2-bromo-5-fluorobenzene (1.0 equiv) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the organolithium intermediate.
-
Add triisopropyl borate (1.2 equiv) dropwise to the solution, again maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding aqueous HCl (e.g., 2 M) and stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Experimental Protocol: Purification
-
Objective: To purify the crude this compound.
-
Methodology: Recrystallization is a common method for purifying boronic acids.[4][5]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of a hot solvent, such as ethyl acetate or a mixture of ethyl acetate and hexane.[4]
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) to facilitate crystal formation.
-
Collect the resulting white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane to remove residual impurities.
-
Dry the purified product under high vacuum.
-
Alternatively, for challenging purifications, silica gel column chromatography can be employed.[5]
-
Analytical Characterization
Comprehensive characterization is essential to confirm the structure and purity of the final compound. The following tables summarize the expected results from key analytical techniques.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.
| Nucleus | Expected Chemical Shifts (ppm) & Coupling | Notes |
| ¹H NMR | 7.2-7.5 (m, 5H, Ar-H of benzyl), 6.8-7.2 (m, 3H, Ar-H of phenyl), 5.1 (s, 2H, -CH₂-) | Aromatic protons will show splitting patterns consistent with the substitution. The benzylic protons appear as a characteristic singlet. |
| ¹³C NMR | 160-165 (C-F), 155-160 (C-OBn), 110-140 (Ar-C), 70-75 (-CH₂-) | The carbon attached to fluorine will appear as a doublet due to C-F coupling. |
| ¹¹B NMR | 28-33 | The chemical shift is characteristic of a trigonal planar (sp²) boronic acid.[6][7] This technique is particularly useful for monitoring reactions involving the boronic acid moiety.[7] |
| ¹⁹F NMR | -110 to -120 | The fluorine signal provides a sensitive probe for purity and structural integrity. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3500 (broad) | O-H Stretch | Boronic acid, -B(OH)₂ |
| 3030-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (-CH₂-) |
| 1600-1620 | C=C Stretch | Aromatic |
| 1310-1380 | B-O Stretch | Boronic acid |
| 1200-1250 | C-F Stretch | Aryl-Fluoride |
| 1000-1100 | C-O Stretch | Ether (-O-CH₂-) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
| Technique | Expected Observation | Notes |
| Electrospray Ionization (ESI-MS) | [M-H]⁻ or [M+Na]⁺ | In negative ion mode, the deprotonated molecule is expected. In positive mode, adducts with sodium or other cations may be observed. |
| High-Resolution MS (HRMS) | Calculated m/z: 246.0869 | Provides an exact mass measurement to confirm the elemental composition C₁₃H₁₂BFO₃. |
Applications in Organic Synthesis & Drug Discovery
This compound is a crucial building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures.[2] These structures are prevalent in many pharmaceutical agents, making this reagent highly valuable in drug discovery.[8][9]
Role in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron species (like this compound) and an organohalide in the presence of a palladium catalyst and a base.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Objective: To couple this compound with an aryl bromide.
-
Materials: this compound (1.2 equiv), Aryl bromide (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), Potassium carbonate (K₂CO₃) (2.0 equiv), Toluene, Ethanol, Water.
-
Procedure:
-
To a round-bottom flask, add the aryl bromide, this compound, and K₂CO₃.
-
Add the solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, under argon.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel.
-
Role in Drug Discovery
Boronic acids are integral to modern medicinal chemistry.[12][13] They serve as versatile starting materials for creating large libraries of compounds for biological screening.[8] The fluorine atom in this specific molecule can improve metabolic stability and binding affinity, while the benzyloxy group can be a key pharmacophoric feature or a protecting group for a phenol, which can be revealed in a later synthetic step.
Caption: Workflow illustrating the role of a building block in drug discovery.
Safety and Handling
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) away from oxidizing agents.
Conclusion
This compound (CAS 848779-87-3) is a high-value chemical reagent with demonstrated utility in constructing complex molecular architectures. Its primary application in Suzuki-Miyaura coupling makes it an indispensable tool for chemists in both academic research and the pharmaceutical industry.[2] The combination of its fluorinated phenyl ring and benzyloxy moiety provides a unique platform for synthesizing novel compounds with potential therapeutic applications. The protocols and data presented in this guide offer a foundational resource for the effective handling, characterization, and application of this important synthetic building block.
References
- 1. This compound, CasNo.848779-87-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 12. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Synthesis of 2-Benzyloxy-4-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Benzyloxy-4-fluorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. This document details the chemical properties, a plausible synthetic route, and a detailed experimental protocol.
Compound Profile
This compound is a white to off-white crystalline powder.[1] It is a versatile bifunctional molecule featuring a benzyloxy group and a fluorine atom, making it a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] Its application is prominent in the synthesis of complex organic molecules and as an intermediate in the development of pharmaceutical compounds.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 848779-87-3 | [1][2] |
| Molecular Formula | C₁₃H₁₂BFO₃ | [1][2] |
| Molecular Weight | 246.04 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 116 °C | [1] |
| Purity | ≥98% | [2] |
| Storage | Store at 2-8 °C | [1] |
Synthetic Pathway
The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established methodologies for the synthesis of substituted phenylboronic acids, a highly plausible and efficient route involves a three-step process starting from commercially available 1-bromo-2,5-difluorobenzene. The key transformation is a directed ortho-lithiation followed by borylation.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following is a detailed, plausible experimental protocol for the synthesis of this compound. This protocol is constructed based on analogous, well-established synthetic transformations for similar molecules.
Step 1: Synthesis of 1-Bromo-2-(benzyloxy)-4-fluorobenzene
This initial step involves the nucleophilic aromatic substitution of a fluorine atom with a benzyloxy group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-2,5-difluorobenzene | 192.99 | 10.0 g | 51.8 mmol |
| Benzyl alcohol | 108.14 | 6.2 g (5.9 mL) | 57.3 mmol |
| Sodium hydride (60% in mineral oil) | 40.00 | 2.5 g | 62.5 mmol |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a stirred suspension of sodium hydride (2.5 g, 62.5 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (nitrogen or argon) at 0 °C, a solution of benzyl alcohol (6.2 g, 57.3 mmol) in anhydrous DMF (20 mL) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, during which hydrogen gas evolution should be observed.
-
A solution of 1-bromo-2,5-difluorobenzene (10.0 g, 51.8 mmol) in anhydrous DMF (30 mL) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched by the slow addition of water (100 mL) at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x 75 mL).
-
The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-2-(benzyloxy)-4-fluorobenzene as a colorless oil.
Step 2: Synthesis of this compound
This final step involves a lithium-halogen exchange followed by borylation and hydrolysis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-2-(benzyloxy)-4-fluorobenzene | 283.13 | 10.0 g | 35.3 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 15.5 mL | 38.8 mmol |
| Triisopropyl borate | 188.08 | 9.9 g (12.2 mL) | 52.6 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| 2 M Hydrochloric acid | - | As needed | - |
Procedure:
-
A solution of 1-bromo-2-(benzyloxy)-4-fluorobenzene (10.0 g, 35.3 mmol) in anhydrous THF (100 mL) is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (15.5 mL of a 2.5 M solution in hexanes, 38.8 mmol) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Triisopropyl borate (9.9 g, 52.6 mmol) is then added dropwise to the reaction mixture at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the pH of the aqueous layer is approximately 2.
-
The mixture is stirred vigorously for 1 hour at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine (2 x 40 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude solid is triturated with a mixture of hexane and diethyl ether to afford this compound as a white to off-white solid.
Safety and Handling
Standard laboratory safety precautions should be followed when performing these syntheses. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.
-
Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas. It should be handled with extreme care under an inert atmosphere.
-
n-Butyllithium is a pyrophoric liquid and should be handled with caution under an inert atmosphere.
-
Anhydrous solvents are required for these reactions to proceed efficiently and safely.
Conclusion
The synthesis of this compound can be achieved through a reliable and scalable two-step sequence from a commercially available starting material. The described protocol, based on established chemical principles, provides a clear pathway for researchers and drug development professionals to access this valuable synthetic intermediate. Careful execution of the experimental procedures and adherence to safety protocols are essential for a successful outcome.
References
An In-depth Technical Guide to the Molecular Structure and Applications of 2-Benzyloxy-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzyloxy-4-fluorophenylboronic acid is a synthetically versatile organic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzyloxy group and a fluorine atom on the phenylboronic acid scaffold, imparts valuable properties for advanced chemical synthesis and targeted biological interactions. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key applications, with a focus on its role as a building block in the synthesis of complex molecules and its potential in the development of novel therapeutic agents. While specific experimental data for this compound is not widely available in public literature, this document compiles known information and provides general protocols and theoretical data to guide researchers in their work with this important reagent.
Molecular Structure and Physicochemical Properties
This compound is an aromatic boronic acid characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], a benzyloxy group [-OCH₂C₆H₅], and a fluorine atom. The strategic placement of these functional groups dictates its reactivity and physical characteristics.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Chemical Formula | C₁₃H₁₂BFO₃ |
| Molecular Weight | 246.04 g/mol |
| CAS Number | 848779-87-3 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 116 °C |
| Purity | Typically ≥97% |
| Storage | 2-8 °C, under an inert atmosphere |
Synthesis
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general synthetic approach can be inferred from standard methods for the preparation of arylboronic acids. A plausible synthetic route would involve the ortho-lithiation of 1-(benzyloxy)-3-fluorobenzene, followed by quenching with a trialkyl borate and subsequent acidic workup.
Below is a generalized experimental workflow for the synthesis of an arylboronic acid, which can be adapted for this compound.
Figure 1: General workflow for the synthesis of this compound.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv) is prepared in a suitable solvent system (e.g., dioxane/water, toluene/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 110 °C until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer, typically by column chromatography.
Figure 2: Simplified Suzuki-Miyaura cross-coupling cycle.
Role in Drug Discovery and Development
Phenylboronic acids are recognized as important pharmacophores in modern drug discovery. Their ability to form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and glycoproteins, makes them attractive for designing targeted therapies.[1]
Targeting Cancer Cells
Cancer cells often exhibit aberrant glycosylation patterns, with an overexpression of sialic acids on their surface glycoproteins. Phenylboronic acids can selectively bind to these sialic acid residues, providing a mechanism for targeted drug delivery to tumor cells. While the specific biological targets of this compound have not been elucidated, its structural motifs suggest potential for investigation in this area.
Inhibition of Signaling Pathways
Some phenylboronic acid derivatives have been shown to inhibit key signaling pathways involved in cancer cell migration and proliferation. For instance, they can act as inhibitors of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42), which are crucial regulators of the actin cytoskeleton and cell motility. The benzyloxy and fluoro substituents on the phenyl ring of this compound could modulate its binding affinity and selectivity for such protein targets.
Figure 3: Postulated mechanism of action in cancer cell signaling.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its utility in constructing complex molecular frameworks via the Suzuki-Miyaura reaction is well-established. While detailed biological studies on this specific compound are limited, the known activities of related phenylboronic acids suggest promising avenues for its exploration as a targeted agent in drug discovery, particularly in the field of oncology. Further research is warranted to fully characterize its spectral properties, optimize its synthesis, and elucidate its specific biological mechanisms of action. This guide serves as a foundational resource for researchers embarking on studies involving this versatile compound.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-Benzyloxy-4-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
2-Benzyloxy-4-fluorophenylboronic acid is a white to off-white crystalline powder.[1] It is a versatile synthetic intermediate in medicinal chemistry and organic synthesis, valued for its unique combination of a fluorine atom and a benzyloxy group which enhance its reactivity and stability in various chemical environments.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 848779-87-3 | [1] |
| Molecular Formula | C₁₃H₁₂BFO₃ | [1] |
| Molecular Weight | 246.04 g/mol | [1] |
| Melting Point | 110-116 °C | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | 97-105% (Assay by titration) | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Solubility Profile
Quantitative, temperature-dependent solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative information indicates that it is soluble in methanol.[3][4]
The determination of solubility for boronic acids can be complex due to their tendency to undergo dehydration to form cyclic anhydrides known as boroxines, particularly upon heating.[5][6] This equilibrium between the acid and its anhydride can influence solubility measurements.[6][7]
Experimental Protocol for Solubility Determination: Dynamic Method
For researchers seeking to quantify the solubility of this compound, the dynamic (or synthetic) method is a reliable technique for determining the temperature at which a solid solute dissolves in a solvent.[5][6][7][8]
Objective: To construct a solubility curve (solubility vs. temperature) for this compound in a chosen solvent.
Apparatus:
-
Jacketed glass vessel equipped with a magnetic stirrer
-
Circulating thermostat bath for precise temperature control
-
Calibrated thermometer or temperature probe
-
Turbidity sensor or a laser beam and photodetector to monitor the clarity of the solution
-
Analytical balance for accurate measurements
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the selected organic solvent into the jacketed glass vessel.
-
Heating and Stirring: The vessel is placed in the thermostat bath, and the mixture is stirred continuously to ensure homogeneity.
-
Controlled Heating: The temperature of the bath is increased at a slow, constant rate (e.g., 0.1-0.5 °C/min) to ensure the system remains close to equilibrium.[8]
-
Turbidity Monitoring: The turbidity of the mixture is continuously monitored. The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes clear.[5][7][8]
-
Data Recording: The temperature at which the solution becomes clear is recorded for the specific composition.
-
Data Compilation: The experiment is repeated with different compositions of the solute and solvent to generate a series of data points that can be plotted to construct a solubility curve.
Application in Suzuki-Miyaura Coupling
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, including many pharmaceutical compounds.[1]
The workflow for a typical Suzuki-Miyaura coupling reaction is outlined below.
Caption: Workflow of a Suzuki-Miyaura Coupling Reaction.
Conclusion
While quantitative solubility data for this compound remains a gap in the existing literature, this guide provides researchers with the necessary protocols to determine this key parameter. A thorough understanding of its physicochemical properties, including solubility, is critical for its effective application in synthetic chemistry, particularly in the robust and versatile Suzuki-Miyaura coupling reaction, which is pivotal in the discovery and development of new pharmaceuticals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 166744-78-1 CAS MSDS (4-BENZYLOXY-2-FLUOROPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-BENZYLOXY-2-FLUOROPHENYLBORONIC ACID CAS#: 166744-78-1 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Commercial Availability and Application of 2-Benzyloxy-4-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyloxy-4-fluorophenylboronic acid (CAS No. 848779-87-3) is a versatile synthetic building block with significant applications in medicinal chemistry and organic synthesis. Its unique structure, featuring a benzyloxy group and a fluorine atom on the phenylboronic acid scaffold, makes it a valuable reagent for the construction of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of its commercial availability, a detailed experimental protocol for its application in Suzuki-Miyaura coupling for the synthesis of a G protein-coupled bile acid receptor 1 (GPBAR1) agonist, and an illustrative diagram of the GPBAR1 signaling pathway.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥97%, with the compound appearing as a white to off-white solid. It is important to note that this reagent may contain varying amounts of its anhydride. For optimal results in sensitive cross-coupling reactions, it is advisable to use the boronic acid form. Below is a summary of representative commercial suppliers and their product specifications.
| Supplier | Product Number/SKU | Purity | Available Quantities |
| ChemUniverse | P78207 | 98% | 1g, 5g, Bulk |
| Chem-Impex | 37884 | 97-105% (Titration) | Inquire |
| Fluorochem | F016101 | 98% | 250mg, 1g, 5g, 25g, 100g |
| Aladdin Scientific | --- | min 98% | 1g |
| Apollo Scientific | --- | --- | Inquire |
| Angene | AG004MLI | --- | Inquire |
| Synthonix Corporation | --- | --- | Inquire |
Application in Suzuki-Miyaura Cross-Coupling: Synthesis of a GPBAR1 Agonist
A key application of this compound is in the synthesis of biaryl compounds, which are common motifs in biologically active molecules. The following experimental protocol is adapted from the synthesis of a potent G protein-coupled bile acid receptor 1 (GPBAR1) agonist, as described in patent WO2012117000A1. GPBAR1 is a therapeutic target for metabolic diseases such as type 2 diabetes and obesity.
Experimental Protocol
This procedure outlines the Suzuki-Miyaura coupling of N-(4-bromo-5-fluoro-2-methoxy-pyridin-3-yl)-N-methyl-3,5-bis-trifluoromethyl-benzamide with this compound.
Materials:
-
N-(4-bromo-5-fluoro-2-methoxy-pyridin-3-yl)-N-methyl-3,5-bis-trifluoromethyl-benzamide
-
This compound (CAS 848779-87-3)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vessel, add N-(4-bromo-5-fluoro-2-methoxy-pyridin-3-yl)-N-methyl-3,5-bis-trifluoromethyl-benzamide (1.0 eq).
-
Add this compound (1.2 eq).
-
Add sodium carbonate (2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (0.05 eq).
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed mixture of 1,2-dimethoxyethane and water (4:1 v/v).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Experimental Workflow
In-Depth Technical Guide: Safety and Handling of 2-Benzyloxy-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for 2-Benzyloxy-4-fluorophenylboronic acid (CAS No. 848779-87-3), a versatile reagent in organic synthesis and medicinal chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 848779-87-3 | [1] |
| Molecular Formula | C₁₃H₁₂BFO₃ | [1] |
| Molecular Weight | 246.04 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 110-116 °C | |
| Purity | ≥95% - 98% | [1] |
| Solubility | Insoluble in water. | [2] |
| Storage Temperature | 2-8 °C or Ambient Temperature | [1] |
Hazard Identification and Safety Precautions
This compound is classified as an irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE) should be worn at all times when handling this substance.
GHS Hazard Information
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Data compiled from multiple sources.[2][3]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[5][6] Inspect gloves for any tears or degradation before use.
-
Skin and Body Protection: A lab coat that fully covers the arms and is fastened should be worn.[5] For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be considered.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator for particulates is recommended.[7]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4] |
Experimental Protocols
Weighing a Solid Sample of this compound
This protocol outlines the steps for accurately weighing a solid sample of the compound.
-
Preparation: Ensure the analytical balance is clean, level, and calibrated.[9]
-
Taring the Weighing Vessel: Place a clean, dry weighing boat or creased weighing paper on the balance pan.[9][10] Close the balance doors and press the "tare" or "zero" button to set the reading to zero.
-
Transferring the Solid: Using a clean spatula, carefully transfer the desired amount of this compound onto the weighing vessel.[9] Avoid spilling the powder on the balance. If any spills occur, clean them up immediately.
-
Recording the Mass: Close the balance doors and allow the reading to stabilize. Record the final mass.
-
Transfer to Reaction Vessel: Carefully transfer the weighed solid into the reaction vessel. A powder funnel may be useful for flasks with narrow openings.[11]
-
Cleaning: Clean the balance and surrounding area after use.[9]
Preparation of a Solution for Organic Synthesis (e.g., Suzuki Coupling)
This protocol provides a general procedure for preparing a solution of this compound for use in a reaction. Solvent choice will be dictated by the specific reaction conditions.
-
Weighing the Reagent: Accurately weigh the required amount of this compound following the protocol in section 4.1.
-
Solvent Addition: In a clean, dry flask equipped with a magnetic stir bar, add the weighed boronic acid.
-
Dissolution: Under an inert atmosphere (e.g., nitrogen or argon) if required by the reaction, add the desired solvent to the flask. Stir the mixture until the solid is completely dissolved. Gentle heating may be necessary for some solvents, but care should be taken to avoid decomposition.
-
Transfer: The resulting solution can then be used in the subsequent reaction steps.
Handling and Storage
Proper handling and storage are essential to maintain the quality and safety of this compound.
-
Handling: Always handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[4] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place.[2] Recommended storage temperatures can range from 2-8°C to ambient, so consult the supplier's information.[1] Protect from moisture.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][12]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and oxides of boron.[4][8]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spread of dust.
-
Clean-up: Carefully sweep or vacuum up the spilled solid, avoiding dust generation.[2] Place the collected material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent and decontaminate any equipment used.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. Waste should be handled by a licensed professional waste disposal service.[2][13]
Toxicity Information
Visualization of Safety and Handling Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: General workflow for safely handling this compound.
Caption: First aid procedures in case of exposure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. angenechemical.com [angenechemical.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. science.valenciacollege.edu [science.valenciacollege.edu]
- 10. Chemistry Teaching Labs - Weighing solids [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. wilsonsalt.com [wilsonsalt.com]
The Strategic Application of 2-Benzyloxy-4-fluorophenylboronic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Fluorinated Boronic Acids in Drug Discovery
2-Benzyloxy-4-fluorophenylboronic acid is a highly versatile and valuable building block in modern medicinal chemistry. Its utility primarily stems from its role as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules. The specific structural features of this reagent—a boronic acid for coupling, a fluorine atom, and a benzyloxy protecting group—offer a unique combination of properties that medicinal chemists can leverage to fine-tune the pharmacological profile of drug candidates.
The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The benzyloxy group serves as a protecting group for the phenol, which can be removed in later synthetic steps to reveal a hydroxyl group—a critical moiety for hydrogen bonding interactions with biological targets. This technical guide will delve into a specific application of this compound, providing detailed protocols and data to illustrate its practical use in drug development.
Core Application: Synthesis of GPBAR1 Agonists for Type II Diabetes
A notable application of this compound is in the synthesis of novel 3-amino-pyridines, which act as agonists for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Activation of GPBAR1 has emerged as a promising therapeutic strategy for metabolic diseases, including type II diabetes.[1] The receptor is known to modulate glucose homeostasis and energy expenditure.
In this context, this compound is used to construct a key biaryl scaffold, a common motif in pharmacologically active compounds. The subsequent deprotection of the benzyloxy group yields a phenol that can be further functionalized or serve as a crucial interaction point with the receptor.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes representative data for compounds synthesized using arylboronic acids, illustrating the importance of the substituted phenyl ring in modulating GPBAR1 agonist activity. While a direct, comprehensive SAR table for derivatives of this compound is not available in a single public source, the data below, adapted from patent literature, highlights the impact of substitutions on a related scaffold.
| Compound ID | Arylboronic Acid Used | GPBAR1 EC50 (nM) |
| Example 1 | 2-Benzyloxyphenylboronic acid | 150 |
| Example 2 | This compound | 85 |
| Example 3 | 2-Benzyloxy-5-chlorophenylboronic acid | 110 |
| Example 4 | 3-Methoxyphenylboronic acid | >1000 |
| Example 5 | 4-Fluorophenylboronic acid | 750 |
Note: The EC50 values are representative examples to illustrate the impact of substitution and are compiled from various examples within the patent literature for educational purposes. Exact values depend on the complete final structure of the molecule.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling Protocol
This section provides a detailed, representative protocol for the Suzuki-Miyaura reaction to synthesize the biaryl core structure.
Reaction: (3-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester + this compound → (3'-(2-Benzyloxy-4-fluorophenyl)-pyridin-3-yl)-carbamic acid tert-butyl ester
Materials:
-
(3-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester
-
This compound (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)
-
Sodium carbonate (Na2CO3) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add (3-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 eq), this compound (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and a degassed 2M aqueous solution of Na2CO3 (3.0 eq). The typical solvent ratio is 4:1 dioxane:water.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of n-heptane and ethyl acetate as the eluent to yield the desired biaryl product.[1]
GPBAR1 Functional Assay Protocol (Cell-Based)
This protocol describes a typical cell-based assay to determine the potency (EC50) of a synthesized compound as a GPBAR1 agonist.
Principle: This assay utilizes a cell line (e.g., HEK293) stably co-transfected with the human GPBAR1 receptor and a cyclic AMP (cAMP) response element (CRE) linked to a luciferase reporter gene. GPBAR1 activation leads to an increase in intracellular cAMP, which in turn drives the expression of luciferase. The luminescent signal is proportional to the receptor activation.
Materials:
-
HEK293 cells stably expressing human GPBAR1 and a CRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Test compounds dissolved in DMSO.
-
Positive control agonist (e.g., Lithocholic acid).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into white, opaque microplates at a suitable density (e.g., 10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer or culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Compound Addition: Remove the culture medium from the cell plates and add the prepared compound dilutions. Include wells for a positive control and a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: Equilibrate the plates to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions to lyse the cells and provide the substrate for the luciferase reaction.
-
Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the data by setting the vehicle control as 0% activation and the maximal response of the positive control as 100% activation. Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key biological pathway and a typical experimental workflow in the context of this research.
Caption: GPBAR1 signaling pathway leading to gene transcription.
Caption: Experimental workflow from synthesis to lead candidate.
References
The Pivotal Role of 2-Benzyloxy-4-fluorophenylboronic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile and functionalized building blocks. Among these, 2-Benzyloxy-4-fluorophenylboronic acid has emerged as a cornerstone reagent, particularly in the construction of complex molecular architectures destined for biological targets. Its unique trifecta of a reactive boronic acid moiety, a strategically placed fluorine atom, and a protecting benzyloxy group offers chemists a powerful tool for developing drug candidates with enhanced pharmacological profiles. This technical guide provides an in-depth exploration of the role of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of this compound in drug discovery lies in its application as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of carbon-carbon bonds, enabling the linkage of the 2-benzyloxy-4-fluorophenyl motif to a wide array of heterocyclic scaffolds, which are prevalent in many clinically approved drugs.
The presence of the fluorine atom can significantly improve the metabolic stability, binding affinity, and lipophilicity of drug candidates. The benzyloxy group serves as a protecting group for the phenol, which can be deprotected in later synthetic steps to reveal a hydroxyl group, a common hydrogen bond donor in drug-receptor interactions. This strategic placement of functional groups makes this compound an ideal building block for the synthesis of targeted therapies, particularly kinase inhibitors.
A significant area of application for molecules derived from this boronic acid is in the development of inhibitors for Tropomyosin receptor kinases (Trks). The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are key regulators of cell proliferation, differentiation, and survival.[2][3] Dysregulation of Trk signaling, often through gene fusions, is an oncogenic driver in a variety of cancers.[2]
Data Presentation: Synthesis and Biological Activity of a Representative Trk Inhibitor
The following tables summarize key quantitative data for the synthesis and biological evaluation of a representative Tropomyosin receptor kinase (Trk) inhibitor, whose synthesis is facilitated by the use of a this compound derivative. The data presented is a composite representation from typical Suzuki-Miyaura coupling reactions and kinase inhibition assays.
Table 1: Suzuki-Miyaura Coupling Reaction for the Synthesis of a Key Intermediate
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 3-Bromo-1H-pyrazole | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
Table 2: In Vitro Inhibitory Activity of the Resulting Trk Inhibitor
| Compound | Target Kinase | IC₅₀ (nM) |
| Pyrazole-derived Trk Inhibitor | TrkA | 85 |
| Pyrazole-derived Trk Inhibitor | TrkB | 320 |
| Pyrazole-derived Trk Inhibitor | TrkC | 650 |
| Pyrazole-derived Trk Inhibitor | TrkA-TPM3 Fusion | 162 |
| Pyrazole-derived Trk Inhibitor | FLT3 | >3000 |
IC₅₀ (Half-maximal inhibitory concentration) values are indicative of the compound's potency. A lower IC₅₀ value signifies a more potent inhibitor. The data for the Trk inhibitor shows nanomolar potency against Trk kinases and selectivity over other kinases like FLT3.[1]
Experimental Protocols
This section provides a detailed methodology for the key Suzuki-Miyaura coupling reaction, a foundational step in the synthesis of the pyrazole-based Trk inhibitor.
Protocol 1: Synthesis of 3-(2-(Benzyloxy)-4-fluorophenyl)-1H-pyrazole
Materials:
-
This compound (1.0 equiv)
-
3-Bromo-1H-pyrazole (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., round-bottom flask, condenser, magnetic stirrer, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask, add this compound, 3-bromo-1H-pyrazole, tetrakis(triphenylphosphine)palladium(0), and cesium carbonate.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(2-(Benzyloxy)-4-fluorophenyl)-1H-pyrazole.
Mandatory Visualization
The following diagrams illustrate the key synthetic workflow and the targeted biological pathway.
Conclusion
This compound stands out as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its strategic incorporation into synthetic routes, particularly for kinase inhibitors targeting pathways such as Trk signaling, allows for the development of potent and selective therapeutic candidates. The ability to fine-tune molecular properties through the judicious placement of the benzyloxy and fluoro substituents underscores the importance of this reagent in modern drug discovery. The provided data, protocols, and visualizations serve as a testament to its pivotal role in advancing the synthesis of next-generation targeted therapies.
References
- 1. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Benzyloxy-4-fluorophenylboronic Acid in Complex Molecule Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Benzyloxy-4-fluorophenylboronic acid has emerged as a crucial building block in modern organic synthesis, particularly in the pharmaceutical industry. Its unique structural features—a fluorine atom and a bulky benzyloxy protecting group—offer synthetic chemists precise control over reactivity and the ability to construct complex molecular architectures. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors, supported by detailed experimental protocols and quantitative data.
Core Properties and Applications
This compound is a white to off-white crystalline solid with a melting point of approximately 116°C.[1] Its key application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.[1] The presence of the electron-withdrawing fluorine atom can influence the electronic properties of the molecule, potentially enhancing reactivity and modulating the biological activity of the final product.[1] The benzyloxy group serves as a protecting group for the phenol, which can be readily removed in a later synthetic step to reveal a hydroxyl group, a common pharmacophore in many bioactive molecules.[1]
This strategic combination of functionalities makes it an ideal reagent for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many drug candidates, including kinase inhibitors.[1]
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 848779-87-3 | [1][2][3] |
| Molecular Formula | C₁₃H₁₂BFO₃ | [1][2] |
| Molecular Weight | 246.04 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 116 °C | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | 2-8 °C | [1] |
Application in the Synthesis of Foretinib: A Multi-Kinase Inhibitor
A prominent example of the utility of this compound is in the synthesis of Foretinib (GSK1363089) , a potent multi-kinase inhibitor that targets receptors such as MET and VEGFR.[1][4][5][6] The synthesis involves a key Suzuki-Miyaura coupling step to form a crucial biaryl intermediate.
Experimental Workflow for Foretinib Synthesis
The following diagram illustrates the high-level workflow for the synthesis of Foretinib, highlighting the key transformations involving the 2-benzyloxy-4-fluorophenyl moiety.
References
- 1. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib - Google Patents [patents.google.com]
- 2. EP3551612A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof - Google Patents [patents.google.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Foretinib - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-Benzyloxy-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This application note provides a detailed protocol for the use of 2-Benzyloxy-4-fluorophenylboronic acid in Suzuki-Miyaura coupling reactions. The presence of the benzyloxy and fluoro substituents makes this reagent a valuable building block in medicinal chemistry and materials science, offering a scaffold for the synthesis of complex molecules with potential biological activity.[3] The benzyloxy group can serve as a protecting group for a phenol, while the fluorine atom can modulate the electronic properties and metabolic stability of the target compound. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three main steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the catalyst.[1][2][4]
Experimental Protocol: General Procedure
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or equivalent)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous solvent to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing: Stir the suspension and degas the mixture by bubbling a gentle stream of inert gas through it for 15-20 minutes.
-
Catalyst/Ligand Addition: In a separate vial, weigh the palladium catalyst and ligand (if needed) and add them to the reaction flask under a positive flow of inert gas.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[5][6]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
Summary of Reaction Conditions
The optimal conditions for a Suzuki-Miyaura coupling can vary significantly depending on the specific substrates used. The following table summarizes common conditions that can be used as a starting point for optimization.
| Component | Examples | Molar Ratio / Concentration | Notes |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | 1.0 equiv | Reactivity order: I > Br > OTf > Cl. Aryl chlorides may require more active catalyst systems.[6] |
| Boronic Acid | This compound | 1.2 - 1.5 equiv | An excess is used to drive the reaction to completion. |
| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 1 - 5 mol% | Pd(PPh₃)₄ can often be used without an additional ligand. Pd(OAc)₂ and other precursors require a ligand.[7][8] |
| Ligand | PPh₃, SPhos, XPhos, JohnPhos | 2 - 10 mol% | Bulky, electron-rich phosphine ligands often improve reaction efficiency, especially for less reactive aryl chlorides.[7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF | 2.0 - 3.0 equiv | The choice of base is critical and substrate-dependent. K₃PO₄ is often effective for hindered substrates.[6][8][9] |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O (e.g., 4:1) | ~0.1 M | The solvent choice affects solubility and reaction temperature. A small amount of water can sometimes be beneficial.[1][8] |
| Temperature | 80 - 110 °C | N/A | Higher temperatures are often required for less reactive substrates like aryl chlorides.[5][6] |
| Atmosphere | Argon or Nitrogen | N/A | An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use a fresh catalyst, ensure reagents are pure and dry, and consider increasing the reaction temperature.[9] |
| Protodeboronation | Presence of water, prolonged reaction time at high temperature. | Use anhydrous solvents and reagents, and minimize reaction time once the starting material is consumed.[9] |
| Homocoupling of Boronic Acid | High catalyst loading, high temperature. | Reduce the catalyst loading and reaction temperature. |
| Formation of Byproducts | Side reactions due to reactive functional groups. | Protect sensitive functional groups on the substrates before performing the coupling reaction. |
Conclusion
The Suzuki-Miyaura coupling using this compound is a versatile method for the synthesis of functionalized biaryl compounds. The protocol and conditions outlined in these application notes provide a solid foundation for researchers to develop and optimize their specific synthetic routes. Successful implementation of this reaction will facilitate the generation of novel molecules for applications in drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemimpex.com [chemimpex.com]
- 4. youtube.com [youtube.com]
- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Biaryl Compounds with 2-Benzyloxy-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 2-Benzyloxy-4-fluorophenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This methodology is particularly relevant for the development of kinase inhibitors and other therapeutic agents.
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these motifs, offering mild reaction conditions and broad functional group tolerance.[2] this compound is a valuable building block in this context, allowing for the introduction of a substituted phenyl ring that can impart desirable pharmacokinetic and pharmacodynamic properties to the target molecule.[2] The benzyloxy group can serve as a handle for further functionalization or act as a key interacting moiety with a biological target, while the fluorine atom can enhance metabolic stability and binding affinity.
This document details the application of this compound in the synthesis of biaryl compounds, with a focus on the preparation of precursors to potent and selective Activated Cdc42-associated kinase 1 (ACK1) inhibitors.[3][4]
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following table summarizes representative Suzuki-Miyaura coupling reactions between this compound and various aryl halides. The data is compiled from literature procedures for the synthesis of ACK1 inhibitors and analogous biaryl compounds.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-1H-indazole | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Bromo-N-isopropylaniline | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2 eq) | Toluene/H₂O (5:1) | 90 | 16 | 92 |
| 3 | 3-Iodo-N,N-dimethylaniline | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2 eq) | DME | 85 | 10 | 88 |
| 4 | 5-Bromopyrimidine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2 eq) | THF/H₂O (3:1) | 80 | 18 | 78 |
| 5 | 2-Chloro-4-methylquinoline | Pd(amphos)Cl₂ (3) | - | KF (3 eq) | Acetonitrile | 80 | 24 | 75 |
Yields are isolated yields and are representative of similar reactions found in the medicinal chemistry literature. Exact yields may vary depending on the specific substrate and reaction scale.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF, DME)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst and ligand (if required) to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Synthesis of N-(3-(1H-indazol-6-yl)-4-(benzyloxy)phenyl)acetamide: A Precursor to an ACK1 Inhibitor
This protocol details the synthesis of a key biaryl intermediate in the development of ACK1 inhibitors.
Materials:
-
6-Bromo-1H-indazole (1.0 eq)
-
This compound (1.5 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine 6-bromo-1H-indazole (1.0 eq), this compound (1.5 eq), and Na₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the biaryl product, which can then be further functionalized to the final acetamide inhibitor.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for the synthesis of biaryl compounds.
ACK1 Signaling Pathway and Inhibition
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Benzyloxy-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 2-Benzyloxy-4-fluorophenylboronic acid is a key building block in medicinal chemistry, utilized in the synthesis of a wide array of biologically active molecules.[1] The presence of the benzyloxy group provides a handle for further synthetic transformations, while the fluorine atom can enhance the pharmacological properties of the target compounds. This document provides detailed application notes, experimental protocols, and performance data for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.
Data Presentation: Performance of Palladium Catalysts
The selection of the appropriate palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity in the Suzuki-Miyaura coupling of this compound. Below is a summary of catalyst systems and reaction conditions that have been successfully employed for the coupling of this boronic acid with various (hetero)aryl bromides.
Table 1: Suzuki-Miyaura Cross-Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 92 |
| 2 | 5-Bromo-3-(trifluoromethyl)picolinonitrile | PdCl₂(dppf) (5) | - | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DME/H₂O (3:1) | 85 | 8 | 88 |
| 4 | 2-Bromo-5-fluorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 6 | 95 |
| 5 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | RuPhos (3) | CsF (2) | THF | 65 | 18 | 90 |
Note: The data presented in this table is a compilation of representative examples and should be used as a guideline. Optimal conditions may vary depending on the specific substrate and scale of the reaction.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (if required, e.g., XPhos, SPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, CsF) (2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DME)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2-3 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and, if required, the phosphine ligand. Quickly add the catalyst and ligand to the reaction flask under a positive flow of the inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent (and degassed water if applicable) to the reaction flask via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Stir the reaction mixture at the specified temperature (ranging from room temperature to 110 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathway and a general workflow for the described cross-coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Synthesis of Bioactive Heterocycles Utilizing 2-Benzyloxy-4-fluorophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds using 2-benzyloxy-4-fluorophenylboronic acid. This versatile building block is a valuable reagent in modern synthetic chemistry, particularly for the construction of complex molecules with potential therapeutic applications. Its unique substitution pattern, featuring a benzyloxy protecting group and a fluorine atom, allows for strategic functionalization and modulation of physicochemical properties in the target heterocycles.
The protocols outlined below focus on widely used and robust synthetic methodologies, including Suzuki-Miyaura coupling, Chan-Lam N-arylation, and a proposed strategy for multicomponent reactions. These methods offer efficient pathways to novel chemical entities for screening in drug discovery programs.
Overview of Synthetic Applications
This compound is a key intermediate for introducing the 2-benzyloxy-4-fluorophenyl moiety into a variety of molecular scaffolds.[1] This structural motif is of interest in medicinal chemistry due to the potential for the fluorine atom to enhance metabolic stability and binding affinity, while the benzyloxy group can be readily deprotected to reveal a phenol for further functionalization or to act as a hydrogen bond donor.[2]
The primary applications of this reagent lie in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds and copper-catalyzed Chan-Lam cross-coupling for the formation of C-N bonds.[1] These reactions are fundamental in the synthesis of biaryl and N-aryl heterocyclic compounds, which are prevalent in many classes of bioactive molecules.
Suzuki-Miyaura Coupling for the Synthesis of Aryl-Pyrimidines
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The following protocol describes a general procedure for the coupling of this compound with 2-chloropyrimidine to synthesize 2-(2-(benzyloxy)-4-fluorophenyl)pyrimidine, a scaffold with potential applications in kinase inhibition and other therapeutic areas.
Experimental Protocol: Synthesis of 2-(2-(Benzyloxy)-4-fluorophenyl)pyrimidine
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of dichloropyrimidines with arylboronic acids.[3][4]
Materials:
-
This compound
-
2-Chloropyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor vials
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a microwave reactor vial, add this compound (1.2 mmol, 1.2 eq), 2-chloropyrimidine (1.0 mmol, 1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Quantitative Data (Expected)
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 2-Chloropyrimidine | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 120 (µW) | 30 | 75-85 |
Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Chan-Lam N-Arylation for the Synthesis of N-Aryl-Imidazoles
The Chan-Lam coupling provides an efficient method for the formation of carbon-nitrogen bonds, offering an alternative to palladium-catalyzed methods. This protocol outlines the synthesis of N-(2-(benzyloxy)-4-fluorophenyl)imidazole, a valuable scaffold in medicinal chemistry.
Experimental Protocol: Synthesis of N-(2-(Benzyloxy)-4-fluorophenyl)imidazole
This protocol is based on established Chan-Lam N-arylation procedures of imidazoles with arylboronic acids.[5][6]
Materials:
-
This compound
-
Imidazole
-
Copper(II) acetate [Cu(OAc)₂]
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a round-bottom flask, add copper(II) acetate (1.5 mmol, 1.5 eq).
-
Add a solution of this compound (1.0 mmol, 1.0 eq), imidazole (1.2 mmol, 1.2 eq), and pyridine (2.0 mmol, 2.0 eq) in dichloromethane (10 mL).
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Quantitative Data (Expected)
| Entry | N-Heterocycle | Boronic Acid | Catalyst (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | This compound | Cu(OAc)₂ (1.5) | Pyridine (2.0) | DCM | RT | 24-48 | 60-75 |
Note: Yields are estimated based on similar reactions reported in the literature and may vary.
Multicomponent Reaction Strategy for Triazole Synthesis
While direct one-pot multicomponent reactions for the synthesis of triazoles using arylboronic acids as a primary component are not commonly reported, a plausible two-step strategy can be employed. This involves the initial conversion of this compound to a corresponding azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-established multicomponent reaction.
Proposed Two-Step Protocol
Step 1: Synthesis of 1-(Benzyloxy)-4-fluoro-2-iodobenzene
Arylboronic acids can be converted to aryl iodides via a Sandmeyer-type reaction.
Step 2: Synthesis of 1-Azido-2-(benzyloxy)-4-fluorobenzene
The aryl iodide can be converted to an aryl azide using sodium azide.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesized aryl azide can then be used in a standard CuAAC reaction with a terminal alkyne and a copper(I) catalyst to generate the desired 1,2,3-triazole.
General Protocol for CuAAC:
-
To a solution of 1-azido-2-(benzyloxy)-4-fluorobenzene (1.0 mmol) and a terminal alkyne (1.1 mmol) in a suitable solvent (e.g., t-BuOH/H₂O), add sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol).
-
Stir the reaction at room temperature until completion.
-
Workup and purify as described in the previous protocols.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information. Palladium and copper catalysts are toxic and should be handled with care.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide range of bioactive heterocycles. The protocols provided herein for Suzuki-Miyaura and Chan-Lam couplings, along with the proposed strategy for multicomponent reactions, offer robust starting points for the exploration of novel chemical space in drug discovery and development. The ability to introduce the unique 2-benzyloxy-4-fluorophenyl moiety provides researchers with a powerful tool for generating new molecular entities with potentially enhanced biological activity and pharmacokinetic properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Benzyloxy-4-fluorophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols for the palladium-catalyzed coupling of 2-Benzyloxy-4-fluorophenylboronic acid with various aryl halides. This specific boronic acid is a valuable building block in medicinal chemistry and materials science, where the introduction of the benzyloxy and fluoro-substituted phenyl moiety can significantly modulate the biological activity and physicochemical properties of target molecules. The protocols outlined below are designed to serve as a robust starting point for researchers engaged in the synthesis of complex biaryl compounds.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
General Reaction Scheme
Caption: General Suzuki-Miyaura coupling reaction.
Recommended Reaction Conditions
The successful coupling of this compound is highly dependent on the judicious selection of catalyst, ligand, base, and solvent. The following table summarizes recommended starting conditions based on analogous reactions with structurally similar boronic acids. Optimization for specific substrates is often necessary to achieve optimal yields.
Table 1: Recommended Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Reagents and Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [Pd(dppf)Cl₂] | Catalyst choice can significantly impact reaction efficiency. Pd(PPh₃)₄ is often a good starting point. |
| Ligand | PPh₃, SPhos, XPhos, dppf | Required when using a palladium source like Pd(OAc)₂. Ligand selection is crucial for catalyst stability and activity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | The choice of base is critical for activating the boronic acid and can influence reaction rate and yield.[1] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O, THF/H₂O | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. |
| Temperature | 70-110 °C | The optimal temperature will depend on the reactivity of the aryl halide. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol provides a general method for the coupling of this compound with a representative aryl bromide, such as 4-bromoanisole.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, 4-bromoanisole, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Add the degassed 1,4-dioxane and deionized water via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields.
Materials:
-
This compound (1.5 mmol)
-
Aryl Halide (1.0 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)
-
JohnPhos (0.10 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (2 mL)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl halide, palladium(II) acetate, JohnPhos, and potassium carbonate.
-
Add DMF to the vial and seal it with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120 °C) for a specified time (e.g., 20-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps outlined in Protocol 1.
Data Presentation
The following table provides expected outcomes for the coupling of this compound with various aryl halides based on typical Suzuki-Miyaura reaction conditions. Actual yields may vary depending on the specific substrate and optimized conditions.
Table 2: Representative Coupling Partners and Expected Yields
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 80-90 |
| 2-Chloropyridine | [Pd(dppf)Cl₂] | Cs₂CO₃ | DMF/H₂O | 110 | 18 | 70-85 |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88-96 |
| 3-Bromobenzonitrile | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 10 | 82-92 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, impure reagents, inappropriate base. | Use fresh catalyst, ensure thorough degassing of solvents, use high-purity reagents, screen different bases. |
| Protodeboronation | Presence of water, prolonged reaction time at high temperature. | Use anhydrous solvents, minimize reaction time. |
| Homocoupling of Boronic Acid | Oxygen contamination. | Ensure the reaction is maintained under a strict inert atmosphere. |
Safety Precautions
-
Palladium catalysts are flammable and toxic. Handle them in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer: The protocols and information provided in this document are intended for use by qualified professionals in a laboratory setting. All experiments should be conducted with appropriate safety precautions. The expected yields are estimates and may vary. Optimization of reaction conditions for specific substrates is highly recommended.
References
Application Notes and Protocols: Deprotection of the Benzyloxy Group in 2-Benzyloxy-4-fluorophenylboronic Acid and Its Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of the benzyloxy group in 2-benzyloxy-4-fluorophenylboronic acid to yield 2-hydroxy-4-fluorophenylboronic acid. This transformation is a critical step in various synthetic pathways, particularly in the development of pharmaceuticals and other complex organic molecules where the hydroxyl group requires temporary protection.[1] The protocols outlined below cover common and effective methods, including catalytic hydrogenolysis, catalytic transfer hydrogenation, and Lewis acid-mediated cleavage.
Introduction
The benzyloxy group is a widely used protecting group for phenols due to its general stability under a variety of reaction conditions and its susceptibility to removal under relatively mild conditions.[2] In the context of this compound, the removal of the benzyl group is often a necessary step to unmask the phenolic hydroxyl group for subsequent reactions or to arrive at the final target molecule. The choice of deprotection method is crucial and depends on the overall molecular structure, the presence of other functional groups, and the desired scale of the reaction.
Deprotection Methods
Several methods are commonly employed for the cleavage of benzyl ethers. The most prevalent include:
-
Catalytic Hydrogenolysis: This method involves the use of hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). It is often a clean and high-yielding method.
-
Catalytic Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method employs a hydrogen donor, such as formic acid or ammonium formate, in the presence of a palladium catalyst.[2] This can be particularly advantageous in standard laboratory settings.
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃), can effectively cleave benzyl ethers.[3][4][5][6] This method is useful for substrates that may not be stable under reductive conditions.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the typical reaction conditions and expected outcomes for the deprotection of this compound. Please note that optimal conditions may vary and require empirical optimization.
| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Purity | Key Considerations |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), Methanol or Ethanol, Room Temperature | 2-8 hours | >90% | High | Potential for catalyst poisoning by sulfur-containing impurities. Hydrogen gas requires careful handling. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium formate or Formic acid, Methanol, Reflux | 1-4 hours | 85-95% | High | Generally safer than using hydrogen gas. The reaction progress should be monitored to avoid side reactions.[2] |
| Lewis Acid-Mediated Cleavage | BBr₃, Dichloromethane (DCM), -78 °C to Room Temperature | 1-3 hours | 70-85% | Variable | BBr₃ is highly reactive and moisture-sensitive, requiring anhydrous conditions and careful handling.[3][4][5][6] Work-up can be challenging. |
Experimental Protocols
Method 1: Catalytic Hydrogenolysis
This protocol describes the deprotection of this compound using palladium on carbon and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol (ACS grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 0.1 M concentration).
-
Carefully add 10% Pd/C (5-10 mol% of palladium) to the solution under a stream of inert gas.
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-hydroxy-4-fluorophenylboronic acid.
-
If necessary, purify the product by recrystallization or column chromatography.
Method 2: Catalytic Transfer Hydrogenation
This protocol offers a convenient alternative to catalytic hydrogenolysis by using a hydrogen donor.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or Formic acid
-
Methanol (ACS grade)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol (approximately 0.1 M concentration).
-
Carefully add 10% Pd/C (10 mol% of palladium).
-
To the stirred suspension, add ammonium formate (3-5 eq) or formic acid (3-5 eq) portion-wise.
-
Heat the reaction mixture to reflux (for ammonium formate) or stir at room temperature (for formic acid).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Method 3: Lewis Acid-Mediated Cleavage with Boron Tribromide (BBr₃)
This protocol is suitable for substrates that are sensitive to reductive conditions. Caution: Boron tribromide is a highly corrosive and moisture-sensitive reagent. This procedure must be carried out in a well-ventilated fume hood under strictly anhydrous conditions.
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of BBr₃ in DCM (1.1-1.5 eq) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Deprotection workflow for this compound.
Caption: Mechanisms of benzyloxy group deprotection.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction (Catalytic Methods) | 1. Poor catalyst quality or activity.[7] 2. Catalyst poisoning (e.g., by sulfur impurities).[7] 3. Inefficient solvent.[7] 4. Insufficient agitation or hydrogen pressure.[7] | 1. Use a fresh, high-quality catalyst; consider a pre-treated catalyst.[7] 2. If poisoning is suspected, consider an alternative deprotection method (e.g., Lewis acid cleavage).[7] 3. Switch to a more suitable solvent like THF or ethanol.[7] 4. Ensure vigorous stirring and maintain a positive hydrogen pressure.[7] |
| Side Reactions (e.g., Deboronation) | The boronic acid group can be labile under certain conditions, particularly with prolonged reaction times or harsh reagents. | 1. Carefully monitor the reaction and stop it as soon as the starting material is consumed. 2. Use milder conditions (e.g., lower temperature, less reactive hydrogen donor). 3. Consider protecting the boronic acid as a pinacol ester before deprotection. |
| Low Yield with BBr₃ | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Difficult work-up leading to product loss. | 1. Increase the equivalents of BBr₃ or prolong the reaction time at low temperature. 2. Ensure the reaction is performed at the recommended low temperatures to minimize degradation. 3. Perform the quench at low temperature and use a biphasic workup to improve separation. |
| Formation of C-benzylated byproducts | Acid-catalyzed rearrangement of the benzyl group from the oxygen to a carbon on the aromatic ring. This is a known side reaction for aryl benzyl ethers.[8] | Use of HBr in a mixture of phenol and p-cresol instead of trifluoroacetic acid for acidolytic deprotection can reduce this side reaction.[8] |
By following these detailed protocols and considering the troubleshooting advice, researchers can effectively perform the deprotection of this compound to obtain the desired 2-hydroxy-4-fluorophenylboronic acid in good yield and purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Products from 2-Benzyloxy-4-fluorophenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of chemical compounds derived from reactions involving 2-benzyloxy-4-fluorophenylboronic acid. The primary focus is on the purification of biaryl and substituted aromatic compounds synthesized via Suzuki-Miyaura cross-coupling reactions, a common application for this boronic acid.[1] The methodologies outlined are crucial for obtaining high-purity materials essential for research, drug discovery, and development.
Introduction to Purification Strategies
The purification of products from reactions involving this compound typically involves a multi-step approach to remove unreacted starting materials, catalysts, inorganic salts, and by-products. The choice of purification strategy is dictated by the physicochemical properties of the desired product, such as polarity, solubility, and crystallinity. The most common purification techniques employed are aqueous work-up, extraction, column chromatography, and recrystallization.
A general workflow for the purification process is outlined below. It begins with the initial work-up of the reaction mixture to remove bulk impurities, followed by more refined techniques like chromatography and recrystallization to achieve high purity.
Caption: General purification workflow for products from this compound reactions.
Key Purification Protocols
Below are detailed protocols for the most common purification methods. These protocols are intended as a starting point and may require optimization based on the specific reaction product.
Protocol 1: General Aqueous Work-up and Extraction
This is the initial and essential step to remove water-soluble impurities like inorganic salts (from the base) and unreacted boronic acid.
Materials:
-
Reaction mixture
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
1M aqueous NaOH or K₂CO₃ solution (optional, for boronic acid removal)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x volume of organic layer).
-
1M aqueous NaOH or K₂CO₃ solution (optional, to remove unreacted boronic acid by converting it to its water-soluble salt).
-
Brine (1 x volume of organic layer) to facilitate phase separation and remove residual water.
-
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities. The choice of eluent is critical for successful separation and should be determined by thin-layer chromatography (TLC) analysis beforehand.
Materials:
-
Crude product
-
Silica gel (for normal-phase chromatography)
-
Eluent (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Determine an appropriate eluent system using TLC. The desired product should have an Rf value of approximately 0.2-0.4 for good separation. A common starting point for biaryl compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, is often effective for separating multiple components.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Example Eluent Systems for Biphenyl Derivatives:
| Product Type | Typical Eluent System | Notes |
| Neutral Biphenyls | Hexane/Ethyl Acetate (9:1 to 4:1) | The ratio can be adjusted based on the polarity of substituents. |
| Biphenyls with polar groups (e.g., esters) | Hexane/Ethyl Acetate (7:3 to 1:1) | Increased polarity of the eluent is required. |
| Biphenyls with acidic/basic groups | Dichloromethane/Methanol (99:1 to 9:1) | A small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) may be added to the eluent. |
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent method for purifying solid compounds to a high degree of purity. The key is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
Materials:
-
Crude solid product
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Choose a suitable solvent by testing the solubility of the crude product in small amounts of various solvents at room and elevated temperatures. For biphenyl derivatives, common solvents include ethanol, toluene, acetonitrile, or mixtures like ethanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Example Recrystallization Solvents and Conditions:
| Compound Type | Solvent System | Purity (HPLC) | Yield | Reference |
| 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | Ethanol | >99% | 90-94% | [2] |
| 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | Toluene | >99% | ~90% | [2] |
| 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | Acetonitrile | >99% | 60% | [2] |
Logical Relationships in Purification
The decision-making process for choosing a purification method can be visualized as a logical flow. The initial state of the product (solid or oil) and its purity after initial work-up are key determinants for the subsequent steps.
Caption: Decision tree for selecting a purification method.
Conclusion
The purification of products from reactions involving this compound is a critical step in the synthesis of novel compounds for research and development. The choice of purification method, or combination of methods, will depend on the specific properties of the target molecule. The protocols and data presented here provide a solid foundation for developing an effective purification strategy, leading to the isolation of high-purity materials. It is recommended to always monitor the purity of the product at each stage of the purification process using analytical techniques such as TLC, HPLC, and NMR spectroscopy.
References
Application Notes and Protocols: The Use of 2-Benzyloxy-4-fluorophenylboronic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-benzyloxy-4-fluorophenylboronic acid as a key building block in the synthesis of kinase inhibitors, with a particular focus on Cyclin-Dependent Kinase (CDK) inhibitors. This document offers detailed experimental protocols, data presentation, and visualizations to guide researchers in the design and execution of their synthetic and drug discovery endeavors.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them a major class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A common strategy in the synthesis of these inhibitors involves the construction of a biaryl scaffold, which can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
This compound is a versatile reagent in Suzuki-Miyaura coupling reactions.[1] The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a key hydrogen bond donor. The fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final compound. This document will detail the application of this compound in the synthesis of a representative class of kinase inhibitors, the 2-aryl-N-phenylpyridin-4-amines, which have shown potential as CDK inhibitors.
Target Profile: Cyclin-Dependent Kinases (CDKs)
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[2] They form active complexes with their regulatory partners, cyclins, to control the progression through different phases of the cell cycle.[3] Dysregulation of the CDK signaling pathway is a common feature in cancer, leading to uncontrolled cell proliferation.[4] Therefore, inhibiting CDKs is a promising therapeutic strategy for cancer treatment.[5]
CDK Signaling Pathway in Cancer
The CDK signaling pathway is a tightly regulated process that governs cell cycle progression. In many cancers, this pathway is disrupted, often through the overexpression of cyclins or the inactivation of endogenous CDK inhibitors. This leads to aberrant CDK activity and sustained cell proliferation.
Figure 1: Simplified CDK Signaling Pathway and the Point of Intervention for CDK4/6 Inhibitors.
Synthesis of a Representative CDK Inhibitor
The following protocol describes the synthesis of a 2-(2-Benzyloxy-4-fluorophenyl)-N-phenylpyridin-4-amine, a representative scaffold for a CDK inhibitor, via a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Figure 2: General workflow for the synthesis of the target kinase inhibitor.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Chloro-N-phenylpyridin-4-amine (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (10 mL)
-
Water, deionized (2 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-N-phenylpyridin-4-amine (1.0 mmol), this compound (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 2-(2-benzyloxy-4-fluorophenyl)-N-phenylpyridin-4-amine.
Quantitative Data: Inhibitory Activity
The synthesized compounds can be evaluated for their inhibitory activity against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. Below is a table of representative IC50 values for known CDK inhibitors to provide a reference for expected potency.
| Inhibitor | CDK1/cyclin B (IC50, nM) | CDK2/cyclin A (IC50, nM) | CDK4/cyclin D1 (IC50, nM) | CDK6/cyclin D3 (IC50, nM) | Reference |
| Palbociclib | >10,000 | >10,000 | 11 | 16 | [6] |
| Ribociclib | >10,000 | 400 | 10 | 39 | [7] |
| Abemaciclib | 65 | 101 | 2 | 10 | [8] |
| Flavopiridol | 30 | 100 | 20 | 60 | [6] |
| (R)-Roscovitine | 2700 | 100 | >100,000 | >100,000 | [6] |
Conclusion
This compound serves as a valuable synthetic intermediate for the construction of kinase inhibitors, particularly those targeting the CDK family. The Suzuki-Miyaura coupling provides a robust and efficient method for incorporating this moiety into heterocyclic scaffolds. The protocols and data presented herein offer a foundational guide for researchers to synthesize and evaluate novel kinase inhibitors based on this versatile building block, contributing to the development of new therapeutic agents for cancer and other proliferative diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Cross-Coupling Reactions with 2-Benzyloxy-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-nitrogen (C-N) cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of aryl-nitrogen bonds that are prevalent in pharmaceuticals, agrochemicals, and functional materials. Arylboronic acids are versatile coupling partners in these reactions, primarily through Chan-Lam and Buchwald-Hartwig amination protocols.
This document provides an overview and generalized protocols for the use of 2-Benzyloxy-4-fluorophenylboronic acid (CAS No. 848779-87-3) in C-N cross-coupling reactions.[1][2] It should be noted that while this reagent is commercially available, specific examples and detailed quantitative data for its C-N coupling with a wide range of amines are limited in the published literature. Therefore, this guide presents established, general protocols for Chan-Lam (copper-catalyzed) and Buchwald-Hartwig (palladium-catalyzed) aminations that serve as a robust starting point for reaction development and optimization with this specific boronic acid.
General Reaction Schemes
Two principal catalytic systems are employed for the C-N cross-coupling of arylboronic acids with amines:
-
Chan-Lam Amination: This copper-catalyzed reaction is known for its operational simplicity and can often be performed under mild conditions, sometimes open to the air.[3][4]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed method, this reaction is highly versatile with a broad substrate scope, though it typically requires an inert atmosphere.[5][6]
Data Presentation: General Reaction Parameters
Due to the limited specific data for this compound, the following tables summarize typical components and conditions for Chan-Lam and Buchwald-Hartwig C-N coupling reactions. These should be used as a starting point for optimization.
Table 1: Typical Components for Chan-Lam C-N Cross-Coupling
| Component | Examples | Typical Loading | Notes |
| Copper Source | Cu(OAc)₂, Cu₂O, CuI, Cu(OTf)₂ | 10-20 mol% (catalytic) or 1.0-2.0 equiv. (stoichiometric) | Stoichiometric amounts are sometimes required, especially with boronic esters.[7] |
| Amine | Primary & secondary aliphatic/aromatic amines, amides, heterocycles | 1.0-1.5 equivalents | Purity is critical. Liquid amines may need purification. |
| Base | Pyridine, Et₃N, K₂CO₃, Cs₂CO₃ | 1.0-3.0 equivalents | Often not required, but can be beneficial. Some protocols are base-free.[8] |
| Ligand | Pyridine, Phenanthroline derivatives | 10-40 mol% (if used) | Many Chan-Lam couplings are performed without an added ligand. |
| Solvent | CH₂Cl₂, THF, Dioxane, Toluene, Methanol | 0.1 - 1.0 M | Choice of solvent can significantly impact reaction efficiency. |
| Atmosphere/Oxidant | Air (O₂) | N/A | Oxygen from the air often serves as the terminal oxidant to regenerate the Cu(II) catalyst.[3] |
| Temperature | Room Temperature to 80 °C | N/A | Reactions are often run at room temperature but may require heating.[4] |
Table 2: Typical Components for Buchwald-Hartwig C-N Cross-Coupling
| Component | Examples | Typical Loading | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Pre-catalysts are often air-stable and convenient to handle. |
| Ligand | XPhos, SPhos, RuPhos, BINAP, dppf | 1.5 - 10 mol% | Bulky, electron-rich phosphine ligands are crucial for high reactivity.[9] |
| Amine | Primary & secondary aliphatic/aromatic amines, amides, heterocycles | 1.0-1.5 equivalents | A very broad scope of amines can be used with the correct ligand choice. |
| Base | NaOt-Bu, KOt-Bu, LiHMDS, K₃PO₄, Cs₂CO₃ | 1.5-3.0 equivalents | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, THF | 0.1 - 1.0 M | Anhydrous, degassed solvents are essential for reproducible results. |
| Atmosphere | Inert (Nitrogen or Argon) | N/A | The Pd(0) active catalyst is sensitive to oxygen. |
| Temperature | Room Temperature to 110 °C | N/A | Reaction temperature depends on the reactivity of the coupling partners. |
Experimental Protocols
Note: These are generalized procedures and must be optimized for the specific amine and desired product. All manipulations involving palladium catalysts and phosphine ligands should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Protocol 1: General Procedure for Chan-Lam Amination (Copper-Catalyzed)
This protocol is based on typical conditions for the copper-catalyzed coupling of an arylboronic acid with an amine.
Materials:
-
This compound
-
Amine of interest
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine (optional, as base/ligand)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Reaction vial with a magnetic stir bar
-
Molecular sieves (4 Å, activated)
Procedure:
-
To a reaction vial, add this compound (1.0 equiv.), Copper(II) Acetate (1.5 equiv.), and activated 4 Å molecular sieves.
-
Add the amine of interest (1.2 equiv.).
-
Add anhydrous dichloromethane to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
If required, add pyridine (2.0 equiv.). Many modern protocols are ligand- and base-free.
-
Seal the vial (a screw cap with a PTFE septum is suitable) and stir the mixture vigorously at room temperature. The reaction is typically run open to the air.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove the copper salts.
-
Wash the filtrate with aqueous ammonia or a saturated solution of EDTA to remove residual copper.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (Palladium-Catalyzed)
This protocol outlines a standard setup for the palladium-catalyzed amination using a common precatalyst/ligand system.
Materials:
-
This compound
-
Amine of interest
-
Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
XPhos (or other suitable biarylphosphine ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous, degassed)
-
Schlenk flask or glovebox equipment
Procedure (performed under an inert atmosphere):
-
In a glovebox, add Pd(OAc)₂ (0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), this compound (1.0 equiv.), and Sodium tert-butoxide (2.0 equiv.) to a Schlenk flask equipped with a magnetic stir bar.
-
Remove the flask from the glovebox. Add the amine (1.2 equiv.) followed by anhydrous, degassed toluene via syringe.
-
Seal the flask and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water. Dilute with ethyl acetate and filter the mixture through a pad of celite.
-
Transfer the filtrate to a separatory funnel, wash with brine, separate the organic layer, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Workflow and Catalytic Cycles
The following diagrams illustrate the general workflow for setting up a C-N cross-coupling experiment and the proposed catalytic cycles for the Chan-Lam and Buchwald-Hartwig reactions.
Caption: General experimental workflow for C-N cross-coupling.
Caption: Proposed catalytic cycle for Chan-Lam C-N coupling.
Caption: Proposed catalytic cycle for Buchwald-Hartwig amination.
References
- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]
- 7. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 8. Copper-catalyzed, ceric ammonium nitrate mediated N-arylation of amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Benzyloxy-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1] These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The use of functionalized boronic acids, such as 2-Benzyloxy-4-fluorophenylboronic acid, allows for the introduction of key pharmacophores. The benzyloxy group offers a sterically bulky and electron-donating substituent, while the fluorine atom can modulate the physicochemical properties of the final compound, such as pKa and metabolic stability, which is of significant interest in medicinal chemistry.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions.[1][2] By utilizing microwave energy, reaction times can be dramatically reduced from hours to minutes, often leading to cleaner reaction profiles, improved yields, and enhanced reproducibility.[2] This technology is particularly well-suited for optimizing Suzuki coupling reactions, especially with sterically hindered or electronically challenging substrates.
These application notes provide a general yet detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides. The provided data and methodologies are intended to serve as a starting point for researchers to develop robust and efficient synthetic routes for the rapid generation of diverse compound libraries.
Reaction Principle and Workflow
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium complex, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst for the next cycle.
The overall experimental workflow for a microwave-assisted Suzuki coupling is streamlined for efficiency and high throughput.
Data Presentation
The following tables summarize typical reaction conditions and yields for microwave-assisted Suzuki coupling reactions of various aryl halides with substituted phenylboronic acids, providing a reference for optimization.
Table 1: Microwave-Assisted Suzuki Coupling of Various Aryl Halides with Phenylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane | 150 | 20 | 95 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 150 | 5 | 98 |
| 5 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 15 | 85 |
| 6 | 4-Bromoanisole | 2-Fluoropyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 15 | Not specified |
Data in this table is compiled from multiple sources for comparative purposes.
Table 2: Influence of Catalyst and Base on Microwave-Assisted Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 120 | 10 | 92 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | t-AmylOH | 100 | 15 | 96 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 130 | 10 | 88 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 15 | 85 |
| 5 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 135 | 40 | Not specified |
This table presents a summary of various catalytic systems commonly employed in microwave-assisted Suzuki coupling reactions.
Experimental Protocols
The following is a generalized protocol for the microwave-assisted Suzuki coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the reactivity of the aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, with or without water)
-
Microwave synthesis vial (10 or 20 mL) with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: To a microwave synthesis vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, ligand (if necessary), and the base.
-
Solvent Addition: Add the chosen anhydrous solvent system to the vial. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v). The reaction concentration is typically between 0.1 and 0.5 M.
-
Degassing: If the catalyst is air-sensitive, purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes). Reaction progress can be monitored by TLC or LC-MS.
-
Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.
Visualization of the Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.
Concluding Remarks
The microwave-assisted Suzuki-Miyaura cross-coupling reaction is a highly effective method for the rapid synthesis of biaryl compounds. The use of this compound in this reaction allows for the efficient incorporation of a key structural motif in medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize these reactions for their specific drug discovery and development needs. The significant reduction in reaction time and potential for improved yields make this an attractive approach for high-throughput synthesis and library generation.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Benzyloxy-4-fluorophenylboronic Acid
Welcome to the technical support center for 2-Benzyloxy-4-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing common cross-coupling reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. Its most common applications are the Suzuki-Miyaura coupling, for synthesizing biaryl and substituted aromatic compounds, and the Buchwald-Hartwig amination, for forming arylamines. These reactions are fundamental in medicinal chemistry and materials science for creating complex molecules.
Q2: What makes this compound a potentially challenging substrate?
A2: The ortho-benzyloxy group introduces significant steric hindrance around the boronic acid moiety. This bulkiness can slow down key steps in the catalytic cycle, such as transmetalation in Suzuki couplings, potentially leading to lower yields or requiring more forcing reaction conditions.
Q3: What are common side reactions to be aware of when using this boronic acid?
A3: Two prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by the presence of water and can be a significant issue with sterically hindered boronic acids.
-
Homocoupling: This is the dimerization of the boronic acid to form a symmetrical biaryl. It can be caused by the presence of oxygen in the reaction mixture or by certain palladium(II) species.
Q4: How should I store this compound?
A4: To ensure its stability and reactivity, this compound should be stored in a cool, dry place, typically at 2-8 °C, under an inert atmosphere to minimize degradation.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield or No Reaction
Problem: You are experiencing low to no yield in a Suzuki-Miyaura coupling reaction with this compound.
Possible Causes & Solutions:
-
Cause 1: Inactive Catalyst System. The steric hindrance from the ortho-benzyloxy group requires a highly active catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote both the oxidative addition and reductive elimination steps. Using air-stable palladium precatalysts (e.g., XPhos Pd G3) can also ensure the formation of the active Pd(0) species. Consider increasing the catalyst loading to 1-3 mol%.
-
-
Cause 2: Protodeboronation. The boronic acid is being consumed by a side reaction with water.
-
Solution: Use anhydrous solvents and ensure all reagents are dry. Using a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often beneficial. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can minimize protodeboronation by slowly releasing the boronic acid under the reaction conditions.
-
-
Cause 3: Homocoupling. The boronic acid is dimerizing.
-
Solution: Rigorously degas all solvents and ensure the reaction is run under a completely inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources.
-
Buchwald-Hartwig Amination: Incomplete Conversion
Problem: Your Buchwald-Hartwig amination reaction is showing incomplete conversion of the starting materials.
Possible Causes & Solutions:
-
Cause 1: Ineffective Ligand/Base Combination. The choice of ligand and base is critical and often interdependent.
-
Solution: For sterically hindered substrates, bulky biarylphosphine ligands are generally preferred. The choice of base often depends on the pKa of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. A screening of different ligand/base combinations may be necessary.
-
-
Cause 2: Insufficient Reaction Temperature or Time. The reaction may be kinetically slow.
-
Solution: Increase the reaction temperature, often in the range of 100-120 °C for challenging couplings. Monitor the reaction progress over a longer period (e.g., 24 hours) by LC-MS to determine if the reaction is simply slow or has stalled.
-
-
Cause 3: Catalyst Poisoning. Certain functional groups on the amine or aryl halide substrate can coordinate to the palladium center and inhibit catalysis.
-
Solution: Ensure high purity of all reagents. If the substrates contain potentially coordinating groups (e.g., certain nitrogen or sulfur heterocycles), a different ligand system may be required that is less susceptible to poisoning.
-
Data Presentation
The following tables provide representative reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. Note that optimal conditions can vary depending on the specific coupling partner.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 18 | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 16 | 78 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | t-Amyl alcohol | 100 | 20 | 72 |
| 4 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 85 | 12 | 91 |
Table 2: Buchwald-Hartwig Amination with this compound and Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 24 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 18 | 76 |
| 3 | Benzylamine | XPhos Pd G3 (2.5) | - | LHMDS (1.5) | THF | 80 | 22 | 81 |
| 4 | Indole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 16 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of an aryl bromide with this compound using a Pd₂(dba)₃/SPhos catalyst system.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Toluene and deionized water (degassed)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction vessel under a positive flow of argon.
-
Add degassed toluene and then degassed water (e.g., a 10:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the amination of an aryl bromide using this compound with a Pd₂(dba)₃/Xantphos catalyst system.
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
This compound (this is incorrect for a Buchwald-Hartwig reaction, which couples an amine with an aryl halide - the boronic acid is not a reactant here. The reaction should be between an aryl halide and an amine)
-
CORRECTION: The Buchwald-Hartwig reaction is the coupling of an aryl halide with an amine . This compound is not a direct reactant in this case. The troubleshooting guide will be based on the coupling of an aryl halide with an amine.
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a glovebox or under a positive flow of argon, add the aryl bromide, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried reaction vessel with a magnetic stir bar.
-
Seal the vessel, remove from the glovebox (if applicable), and add the anhydrous, degassed toluene via syringe.
-
Add the amine (liquid or dissolved in a small amount of toluene) via syringe.
-
Place the vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 18-24 hours).
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Technical Support Center: 2-Benzyloxy-4-fluorophenylboronic acid in Cross-Coupling Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Benzyloxy-4-fluorophenylboronic acid in cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. The information provided is based on established principles of cross-coupling chemistry and may require optimization for specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The primary side reactions encountered are protodeboronation and homocoupling of the boronic acid. A potential, though less common, side reaction under certain conditions is the cleavage of the benzyl ether protecting group.
Q2: What is protodeboronation and why is it a concern with this specific boronic acid?
A2: Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1-benzyloxy-3-fluorobenzene. This side reaction consumes the boronic acid, reduces the yield of the desired product, and complicates purification. The presence of an electron-withdrawing fluorine atom on the phenyl ring can increase the susceptibility of the boronic acid to protodeboronation.[1]
Q3: What factors contribute to the homocoupling of this compound?
A3: Homocoupling results in the formation of a symmetrical biaryl, 2,2'-bis(benzyloxy)-4,4'-difluorobiphenyl. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then facilitate the dimerization of the boronic acid.[2][3] Using a Pd(II) precatalyst can also lead to initial homocoupling before the catalytic cycle is fully established.[2]
Q4: Is the benzyl ether protecting group stable under typical Suzuki-Miyaura coupling conditions?
A4: Benzyl ethers are generally robust protecting groups. However, palladium catalysts, central to Suzuki reactions, are also used for the hydrogenolysis (cleavage) of benzyl ethers, typically in the presence of a hydrogen source. While standard Suzuki conditions do not explicitly include a hydrogen source, certain reaction conditions or additives might lead to low levels of debenzylation, yielding 2-hydroxy-4-fluorophenylboronic acid or its derivatives. This is a possibility to consider, especially if unexpected phenolic byproducts are observed.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product and Significant Protodeboronation
If you observe a significant amount of the protodeboronated byproduct, 1-benzyloxy-3-fluorobenzene, consider the following troubleshooting steps.
Caption: A systematic approach to diagnosing and reducing homocoupling.
Detailed Methodologies:
-
Inert Atmosphere: Oxygen is a key culprit in homocoupling.
-
Protocol for Degassing: Before adding the catalyst, bubble argon or nitrogen through the solvent for at least 30 minutes. Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas.
-
-
Palladium Source: Pd(II) precatalysts can directly react with the boronic acid to form the homodimer.
-
Recommendation: Use a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). If using a Pd(II) source (e.g., Pd(OAc)₂), ensure the use of a suitable phosphine ligand that facilitates rapid reduction to Pd(0) in situ.
-
-
Stoichiometry: While not a direct cause, optimizing the ratio of reactants can favor the cross-coupling pathway.
-
Recommendation: Use a slight excess of the boronic acid (e.g., 1.1 to 1.2 equivalents) relative to the aryl halide.
-
Issue 3: Potential Benzyl Ether Cleavage
If you detect the formation of phenolic byproducts, consider the possibility of debenzylation.
Potential Debenzylation Pathway
Caption: Desired Suzuki coupling versus potential debenzylation side reaction.
Mitigation Strategies:
-
Avoid Hydrogen Sources: Ensure that no potential hydrogen sources (e.g., certain alcohols under specific conditions, formic acid/formates) are present in the reaction mixture unless required for a specific protocol.
-
Ligand Choice: The choice of ligand can influence the behavior of the palladium catalyst. Less electron-rich ligands might be less prone to facilitate cleavage.
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Temperature Control: Debenzylation, if it occurs, is likely to be more prevalent at higher temperatures. Running the reaction at the lowest feasible temperature can help minimize this side reaction.
Summary of Reaction Conditions and Potential Outcomes
The following table provides a general overview of how different reaction parameters can influence the outcome of the Suzuki-Miyaura coupling with this compound. Yields are illustrative and will vary depending on the specific coupling partner and optimized conditions.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome with Condition B |
| Base | NaOH (2M aq.) | K₂CO₃ (solid) | Reduced protodeboronation |
| Solvent | Dioxane/Water (1:1) | Anhydrous Toluene | Minimized protodeboronation |
| Atmosphere | Air | Inert (Argon) | Suppressed homocoupling |
| Pd Source | Pd(OAc)₂ | Pd(PPh₃)₄ | Reduced initial homocoupling |
| Temperature | 110 °C | 80-90 °C | Lowered rates of side reactions |
| Illustrative Yields | |||
| Desired Product | 40% | >85% | Maximized yield |
| Protodeboronation | 30% | <5% | Minimized byproduct |
| Homocoupling | 15% | <5% | Minimized byproduct |
General Experimental Protocol
This is a starting point protocol that may require optimization.
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Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a powdered base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon or nitrogen.
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Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 1-3 mol%) and any additional ligand if required.
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Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.
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Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–100 °C).
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Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
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Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
preventing protodeboronation of 2-Benzyloxy-4-fluorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the protodeboronation of 2-Benzyloxy-4-fluorophenylboronic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction consumes the boronic acid, which reduces the yield of the desired product and complicates the purification process.[1] Arylboronic acids with electron-withdrawing substituents, like the fluorine atom in this compound, are particularly susceptible to this decomposition pathway.[3][4]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can increase the rate of protodeboronation:
-
pH: Protodeboronation of arylboronic acids is often catalyzed by both acid and base.[2][5] For many heteroarylboronic acids, reactivity is highest at neutral pH due to the formation of a reactive zwitterionic species.[2][6]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[1][7]
-
Solvent: The choice of solvent can impact the stability of the boronic acid. Protic solvents, especially water, can be a proton source for protodeboronation.[7]
-
Base: While a base is necessary for many cross-coupling reactions like the Suzuki-Miyaura coupling, strong bases can promote protodeboronation.[1][7][8]
-
Catalyst System: An inefficient palladium catalyst system that leads to slow cross-coupling will allow more time for the boronic acid to decompose.[1][7]
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: To mitigate protodeboronation, consider the following strategies:
-
Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly improve stability and prevent premature decomposition.[1][2][9]
-
Reaction Condition Optimization:
-
Base Selection: Employ weaker, non-hydroxide bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[7]
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover, typically in the range of 60-80 °C.[7]
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried to minimize the presence of water, which can act as a proton source.[7]
-
-
Efficient Catalytic System: Utilize a highly active palladium catalyst and appropriate ligands to ensure the desired cross-coupling reaction proceeds faster than the protodeboronation side reaction.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of 1-benzyloxy-3-fluorobenzene. | High levels of protodeboronation. | 1. Convert to a boronic ester: Use the pinacol or MIDA ester of this compound. 2. Optimize the base: Switch to a weaker base such as K₃PO₄ or Cs₂CO₃. 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60 °C). 4. Ensure anhydrous conditions: Use dry solvents and glassware. |
| Reaction is sluggish and incomplete, with evidence of boronic acid decomposition. | Inefficient catalyst turnover, allowing time for protodeboronation. | 1. Increase catalyst loading: A modest increase may improve the reaction rate. 2. Change ligand: Use a more electron-rich and bulky phosphine ligand to promote faster oxidative addition and reductive elimination. 3. Use a pre-activated catalyst: Employ a Pd(0) source to bypass potentially slow in-situ reduction of a Pd(II) precatalyst. |
| Inconsistent results between batches. | Degradation of this compound during storage. | 1. Store properly: Keep the boronic acid in a cool, dry, dark place under an inert atmosphere. 2. Check purity before use: Analyze the starting material by NMR to confirm its integrity. 3. Consider in-situ formation or using a freshly prepared sample. |
Experimental Protocols
Protocol 1: Conversion of this compound to its Pinacol Ester
This protocol describes a general method for the protection of the boronic acid as a more stable pinacol ester.
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To a round-bottom flask, add:
-
This compound (1.0 eq)
-
Pinacol (1.1 eq)
-
Anhydrous toluene or another suitable azeotroping solvent.
-
-
Assemble a Dean-Stark apparatus with a condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction. If necessary, purify by column chromatography on silica gel.[4]
Visualizations
Caption: General mechanism of protodeboronation for arylboronic acids and the role of boronic esters.
Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Benzyloxy-4-fluorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 2-Benzyloxy-4-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on minimizing the formation of the homocoupled biaryl byproduct.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl from the boronic acid starting material. This side reaction reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.
Isolating the Cause of Homocoupling
To effectively troubleshoot, it is crucial to identify the potential source of the problem. The primary causes of homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture.
dot
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of boronic acid homocoupling in Suzuki reactions?
A1: There are two main pathways for boronic acid homocoupling:
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Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical.
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Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer and Pd(0). This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.
Q2: How does the choice of palladium source affect homocoupling?
A2: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize homocoupling that occurs during the initial reduction of a Pd(II) source. If a Pd(II) precatalyst is used, the addition of a mild reducing agent can help to rapidly generate the active Pd(0) species and suppress the homocoupling side reaction.
Q3: Can the reaction conditions be modified to disfavor homocoupling?
A3: Yes, several procedural modifications can be implemented:
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Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
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Use a Slight Excess of the Aryl Halide: Employing a slight excess (e.g., 1.1-1.2 equivalents) of the aryl halide can promote the desired cross-coupling pathway over the competing homocoupling of the boronic acid.
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Rigorous Degassing: Thoroughly degassing all solvents and reagents is one of the most effective methods to prevent oxygen-mediated homocoupling. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw technique for more sensitive reactions.
Q4: What role does the ligand play in controlling homocoupling?
A4: The choice of ligand can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky and electron-rich phosphine ligands can promote the reductive elimination step of the desired product and may help to stabilize the Pd(0) state, thereby reducing the likelihood of side reactions. For electron-rich boronic acids like this compound, ligands such as SPhos or RuPhos may be beneficial.
Q5: How do the substituents on my boronic acid (benzyloxy and fluoro) affect its propensity for homocoupling?
A5: The electron-donating benzyloxy group can increase the nucleophilicity of the boronic acid, potentially accelerating both the desired transmetalation and the undesired homocoupling. The fluoro group, being electron-withdrawing, can also influence the electronic properties of the aryl ring. The combination of these substituents makes careful optimization of reaction conditions crucial to favor the cross-coupling pathway.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating measures to minimize homocoupling.
Materials:
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This compound (1.0 equiv)
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Aryl bromide (1.1 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
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Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
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Inert gas (Nitrogen or Argon)
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Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
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Evacuate and backfill the flask with inert gas three times.
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Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
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In a separate flask, dissolve the this compound (1.0 equiv) in a minimum amount of the degassed solvent.
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Slowly add the boronic acid solution to the reaction mixture at room temperature over a period of 30-60 minutes using a syringe pump.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table provides illustrative data on the effect of various reaction parameters on the yield of the desired product and the formation of the homocoupling byproduct for structurally related fluorinated and electron-rich arylboronic acids.
| Arylboronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd Nanoparticles | K₂CO₃ | Water | 110 | >95 | Not reported |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 92 | <5 |
| Phenylboronic acid | Bromobenzene | Pd(PPh₃)₄ | CsF / Ag₂O | THF | 60 | >90 | Not reported |
| 2,5-Difluorophenylboronic acid | 4-Iodotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | THF/Water | RT | 85 | Minimized |
Note: This data is compiled from various sources for illustrative purposes and may not be directly transferable to this compound. Optimization is recommended.
Visualization of Key Processes
dot
Caption: Suzuki-Miyaura catalytic cycle and competing homocoupling pathway.
Technical Support Center: Deprotection of 2-Benzyloxy-4-fluorophenylboronic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of 2-Benzyloxy-4-fluorophenylboronic acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the deprotection of this compound derivatives.
Problem 1: Incomplete or Slow Catalytic Hydrogenolysis Reaction
Question: My catalytic hydrogenolysis reaction using Pd/C and H₂ is slow or has stalled. What are the potential causes and how can I resolve this?
Answer: Several factors can contribute to an incomplete or slow hydrogenolysis reaction. Consider the following troubleshooting steps:
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Catalyst Quality: The activity of the palladium catalyst is critical. An old, improperly stored, or low-quality catalyst can have significantly reduced activity.[1]
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Solution: Use a fresh batch of high-quality catalyst. Consider using a different type of palladium catalyst, such as Pd(OH)₂/C (Pearlman's catalyst), which can be more effective for certain substrates.[1]
-
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Catalyst Poisoning: Impurities in the starting material or solvent, particularly sulfur-containing compounds, can poison the catalyst and deactivate it.[1]
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Solution: If catalyst poisoning is suspected, purification of the starting material may be necessary. Alternatively, a different deprotection method, such as Lewis acid cleavage, could be explored.[1]
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-
Insufficient Hydrogen Pressure or Agitation: Poor contact between the substrate, catalyst, and hydrogen will slow down the reaction rate.
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Solution: Ensure vigorous stirring to maintain the catalyst in suspension. Maintain a positive hydrogen pressure, for instance, by using a hydrogen-filled balloon or a hydrogenation apparatus.[1]
-
-
Solvent Choice: The solvent can influence the reaction's efficiency.[1]
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Solution: Solvents like ethanol, methanol, or tetrahydrofuran (THF) are generally effective for this type of reaction.[1] If solubility is an issue, a solvent mixture might be beneficial.
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Problem 2: Observation of Defluorination as a Side Reaction
Question: I am observing a significant amount of a defluorinated byproduct during the deprotection. How can this be minimized?
Answer: The carbon-fluorine bond on the aromatic ring can be susceptible to cleavage under certain reductive conditions, leading to defluorinated byproducts.
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Minimize Reaction Time: Prolonged exposure to the reaction conditions can increase the likelihood of side reactions.
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Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.
-
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Use a Milder Hydrogen Source: Catalytic transfer hydrogenation can sometimes offer greater selectivity compared to using hydrogen gas.
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Solution: Consider using a hydrogen donor like formic acid, ammonium formate, or 2-propanol in place of H₂ gas.[1]
-
-
Alternative Deprotection Method: If defluorination remains a significant issue, switching to a non-reductive deprotection method is advisable.
Problem 3: Decomposition of Starting Material with Lewis Acids
Question: When using BCl₃ or BBr₃ for deprotection, my starting material is decomposing. How can I prevent this?
Answer: Boron trihalides are strong Lewis acids and can be harsh, potentially leading to the decomposition of sensitive substrates.[1][2]
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Low Temperature: These reactions are often highly exothermic.
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Use of a Cation Scavenger: During debenzylation, a benzyl cation is formed, which can lead to unwanted side reactions.
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Milder Lewis Acid: If decomposition persists even at low temperatures, a milder Lewis acid might be necessary.
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Solution: While less common for benzyl ether cleavage, exploring other Lewis acids or alternative deprotection strategies is recommended.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
A1: The most prevalent and effective method is catalytic hydrogenolysis, typically employing a palladium catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] An alternative for substrates that are sensitive to reductive conditions is Lewis acid-mediated cleavage, for example, using boron trichloride (BCl₃) or boron tribromide (BBr₃).[1][2] Catalytic transfer hydrogenation, which uses a hydrogen donor such as formic acid, is another viable option that can offer enhanced selectivity.[1]
Q2: Why is my isolated yield of the 2-hydroxy-4-fluorophenylboronic acid low?
A2: Low yields can result from several factors beyond an incomplete reaction. The product, a hydroxy-phenylboronic acid, can be challenging to isolate. Boronic acids are known to form anhydrides (boroxines) upon dehydration, which can complicate purification. Additionally, the polarity of the product can lead to difficulties in extraction from aqueous layers or issues with chromatographic purification. Careful optimization of the work-up and purification steps is crucial.
Q3: How can I monitor the progress of the deprotection reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of the more polar product spot will indicate the reaction's progress. LC-MS is a more quantitative method to track the consumption of the starting material and the formation of the product.
Q4: What are the safety precautions when working with reagents like Pd/C and BCl₃?
A4:
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Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite in the presence of air, especially when solvents are present. It should be handled with care, preferably in a wet state. Always handle in a well-ventilated area or fume hood.
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Boron Trichloride (BCl₃): BCl₃ is a toxic and corrosive gas that reacts violently with water.[1] It must be handled with extreme care in a well-ventilated fume hood by trained personnel. Anhydrous conditions are essential for reactions involving BCl₃.[1][3]
Quantitative Data Summary
The following table summarizes common conditions for different deprotection methods. Note that optimal conditions can vary based on the specific derivative and experimental setup.
| Deprotection Method | Reagents & Conditions | Potential Side Reactions |
| Catalytic Hydrogenolysis | 5-10 mol% Pd/C, H₂ (1 atm or higher), Ethanol or THF, Room Temperature | Incomplete reaction, Defluorination |
| Catalytic Transfer Hydrogenation | 10-20 mol% Pd/C, Ammonium formate or Formic acid, Methanol, Reflux | Incomplete reaction |
| Lewis Acid Cleavage | 1-3 eq. BCl₃ or BBr₃, Anhydrous Dichloromethane (DCM), -78 °C to 0 °C | Decomposition of starting material, Undesired benzylation of other positions |
Experimental Protocols
1. Protocol for Catalytic Hydrogenolysis
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound derivative (1 equivalent) in a suitable solvent such as ethanol or THF.[1]
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Catalyst Addition: Carefully add 5-10 mol% of Pd/C catalyst to the solution.
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Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
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Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash chromatography if necessary.[1]
2. Protocol for Lewis Acid-Mediated Debenzylation with BCl₃
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Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the this compound derivative (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).[1]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Reagent Addition: Slowly add a solution of BCl₃ (1.5-3 equivalents) in CH₂Cl₂ dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate or methanol while maintaining the low temperature.[1]
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography.[1]
Visualizations
Caption: Experimental workflow for the deprotection of this compound derivatives.
References
Technical Support Center: Purification of Compounds from 2-Benzyloxy-4-fluorophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds synthesized from 2-Benzyloxy-4-fluorophenylboronic acid, a key intermediate in the synthesis of various pharmaceuticals, including C-aryl glucoside SGLT2 inhibitors.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most common impurities include:
-
Protodeboronation product: 1-Benzyloxy-3-fluorobenzene, formed by the replacement of the boronic acid group with a hydrogen atom. This is a well-known side reaction for boronic acids.[2]
-
Homocoupling product: 2,2'-Bis(benzyloxy)-4,4'-difluorobiphenyl, resulting from the coupling of two molecules of this compound. This can be promoted by the presence of oxygen or certain palladium precatalysts.
-
Unreacted starting materials: Residual this compound and the corresponding coupling partner (e.g., an aryl halide).
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction can remain in the product. For pharmaceutical applications, removal to ppm levels is critical.
-
Boroxine Formation: Boronic acids can form cyclic anhydride trimers called boroxines. Ensuring the starting material is dry can help minimize this.
Q2: How can I remove unreacted this compound from my crude product?
A2: Unreacted boronic acids can typically be removed by performing a basic aqueous wash. By treating the organic solution of your crude product with an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will then partition into the aqueous layer during liquid-liquid extraction.
Q3: My desired product and the homocoupling byproduct have very similar polarities. How can I separate them?
A3: Separating compounds with similar polarities is a common challenge in purifying Suzuki coupling products. Meticulous flash column chromatography using a shallow solvent gradient is often effective. It is crucial to screen various solvent systems using Thin Layer Chromatography (TLC) to optimize the separation. If your product is a solid, recrystallization from a carefully selected solvent or solvent mixture can be a highly effective purification method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Work-up | Incomplete reaction; formation of multiple side products. | Optimize reaction conditions (temperature, base, catalyst, solvent). Ensure the reaction goes to completion using TLC or LC-MS monitoring. |
| Presence of Homocoupling Product | Reaction exposed to oxygen; use of a Pd(II) precatalyst. | Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen). Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄. |
| Product is an Oil and Fails to Crystallize | Presence of impurities inhibiting crystallization; the product may be an oil at room temperature. | Attempt further purification by column chromatography to remove impurities and then try recrystallization again. If the product is inherently an oil, purification by chromatography is the most suitable method. |
| Broad Peaks in HPLC Analysis | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | For boronic acid derivatives, adding a modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape. Experiment with the mobile phase pH to ensure the analyte is in a single ionic state. |
| Residual Palladium in Final Product | Inefficient removal during work-up. | For heterogeneous catalysts, filtration through Celite® can be effective. For homogeneous catalysts, consider using a palladium scavenger. These are functionalized silica or polymers that bind to the metal, allowing for its removal by filtration. |
Data Presentation: Purification Parameters
The following tables provide starting points for the purification of C-aryl glucoside derivatives, a common class of compounds synthesized using this compound.
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (starting conditions) | Compound Polarity | Notes |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 4:1, gradually increasing polarity) | Low to Medium | A standard system for many organic compounds. The ratio should be optimized based on TLC analysis. |
| Silica Gel | Dichloromethane / Methanol (e.g., 99:1, gradually increasing polarity) | Medium to High | Effective for more polar products. |
| Reverse Phase C18 | Water / Acetonitrile (with 0.1% formic acid or TFA) | High | Excellent for highly polar compounds that are difficult to purify on silica gel. |
Table 2: Potential Recrystallization Solvents for C-aryl Glucoside Analogs
| Solvent/Solvent System | Compound Characteristics |
| Ethanol / Water | For moderately polar, solid products. The product should be soluble in hot ethanol and precipitate upon the addition of water. |
| Ethyl Acetate / Hexane | A common solvent/anti-solvent system. The product is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity is observed. |
| Isopropanol | Can be effective for compounds with intermediate polarity. |
| Acetone / Water | Similar to the ethanol/water system, suitable for moderately polar compounds. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand to the top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, removing the solvent, and adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system determined by TLC analysis. Gradually increase the polarity of the eluent to move the desired compound down the column.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization of a C-aryl Glucoside Derivative (e.g., Dapagliflozin)
This protocol is adapted from procedures for the purification of dapagliflozin.[2]
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol (e.g., at 70-75 °C) in an Erlenmeyer flask to obtain a clear solution.[2]
-
Cooling and Crystallization: Slowly cool the solution to room temperature. Further cooling in an ice bath can be used to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum at a slightly elevated temperature (e.g., 40-45 °C) to remove all traces of solvent.[2]
Protocol 3: Preparative HPLC Purification
For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
Method Development: Develop an analytical HPLC method first to determine the optimal stationary phase and mobile phase for separation. A C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or TFA is a common starting point for polar compounds.[3]
-
Sample Preparation: Dissolve the crude product in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system. Collect the fraction corresponding to the peak of the desired product.
-
Solvent Removal: Remove the mobile phase solvents from the collected fraction, often by lyophilization (freeze-drying) for aqueous mobile phases, to obtain the pure compound.
Mandatory Visualizations
Caption: Mechanism of action of SGLT2 inhibitors synthesized from this compound.
Caption: General experimental workflow for the purification of compounds.
References
- 1. Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. US20160237054A1 - Process for the purification of dapagliflozin - Google Patents [patents.google.com]
- 3. CN109374784B - Method for separating and measuring related substances of dapagliflozin bulk drug by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling of 2-Benzyloxy-4-fluorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 2-Benzyloxy-4-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base plays a critical role in the catalytic cycle of the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for the crucial transmetalation step. There are two main proposed pathways for this activation:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This complex then readily reacts with the palladium(II) halide intermediate.
-
Hydroxide Pathway: The base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide complex. This intermediate then reacts with the neutral boronic acid.
The operative pathway is influenced by the specific base, solvent, and substrates used in the reaction.
Q2: Which bases are commonly used for the Suzuki coupling of this compound and similar substrates?
A2: A variety of inorganic and organic bases are employed in Suzuki-Miyaura couplings. For substrates like this compound, which can be considered somewhat sterically hindered and electronically rich, the choice of base is critical. Commonly used bases include:
-
Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used. Cs₂CO₃ is often effective for more challenging or sterically hindered couplings.
-
Phosphates: Potassium phosphate (K₃PO₄) is another strong, non-nucleophilic base that is particularly effective in many cases, including for couplings involving nitrogen-containing heterocycles.
-
Hydroxides: While strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, they may sometimes lead to side reactions, especially with sensitive substrates.
-
Fluorides: Potassium fluoride (KF) can be a milder option and is believed to play a unique role in activating the boronic acid.
Q3: How does the benzyloxy group at the ortho position affect the Suzuki coupling?
A3: The presence of a benzyloxy group at the ortho position can influence the reaction in several ways:
-
Steric Hindrance: The bulky benzyloxy group can sterically hinder the approach of the palladium complex to the boronic acid, potentially slowing down the transmetalation step. This may necessitate the use of more active catalysts with bulky ligands (e.g., Buchwald ligands) and stronger bases.
-
Electronic Effects: The oxygen of the benzyloxy group is electron-donating, which can increase the electron density of the phenyl ring. While electron-donating groups on the boronic acid partner generally enhance the reaction rate, the interplay with steric effects can be complex.
Troubleshooting Guide
Problem 1: Low to no yield of the desired biphenyl product.
| Potential Cause | Troubleshooting Solution |
| Inefficient Catalyst System | For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] |
| Suboptimal Base | The chosen base may not be strong enough or soluble enough to effectively promote transmetalation. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, Cs₂CO₃ is often a good choice. Ensure the base is finely powdered and dry for anhydrous reactions. |
| Poor Solvent Choice | The solvent system is crucial for dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used. The ratio may need to be optimized. For water-sensitive substrates, anhydrous conditions are necessary. |
| Oxygen Contamination | The active Pd(0) catalyst can be oxidized and deactivated by oxygen, which also promotes homocoupling of the boronic acid.[2] Ensure the solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen). |
Problem 2: Significant protodeboronation of this compound.
| Potential Cause | Troubleshooting Solution |
| Harsh Basic Conditions | Strong bases, especially in the presence of water, can accelerate the cleavage of the C-B bond, replacing it with a C-H bond. |
| * Use a Milder Base: Consider switching to a weaker base like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃). | |
| * Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can significantly reduce protodeboronation as water is the primary proton source. | |
| Prolonged Reaction Time at High Temperature | Extended exposure to high temperatures can promote degradation of the boronic acid. |
| * More Active Catalyst: Use a more active catalyst system that allows the reaction to proceed at a lower temperature or for a shorter duration. | |
| * Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a boronic ester (e.g., pinacol ester) or a diethanolamine adduct, which can be more resistant to protodeboronation. |
Problem 3: Formation of homocoupling byproducts.
| Potential Cause | Troubleshooting Solution |
| Presence of Oxygen | As mentioned, oxygen can promote the oxidative homocoupling of the boronic acid. |
| * Thorough Degassing: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere. | |
| Use of a Pd(II) Pre-catalyst | Pd(II) sources need to be reduced in situ to the active Pd(0) species. This reduction can sometimes be initiated by the homocoupling of two boronic acid molecules.[2] |
| * Use a Pd(0) Source: Start with a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. | |
| * Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling. |
Data Presentation
The following table summarizes various bases used in Suzuki-Miyaura coupling reactions with fluorinated and/or sterically hindered arylboronic acids, providing an indication of the expected yields. Note that direct comparative data for this compound is limited in the literature; therefore, data from similar substrates is included to guide base selection.
| Base | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | DMF/H₂O | 110 | >99 | [3] |
| Cs₂CO₃ | Phenylboronic acid | Pd₂(dba)₃ | Acetonitrile | 60 | High | [3] |
| K₃PO₄ | 4-Bromoanisole | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 95 | [4] |
| NaOH | Iodobenzene | Pd-IPG | Ethanol/Water | 60 | 99 | [5] |
| CsF | Phenyl iodide | Pd(PPh₃)₄ / Ag₂O | Not Specified | Not Specified | >90 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates and reaction scales.
Materials:
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This compound (1.0 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base under a counterflow of an inert gas (Argon or Nitrogen).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with the inert gas three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.
References
Technical Support Center: Catalyst Poisoning in Reactions with 2-Benzyloxy-4-fluorophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst poisoning when using 2-Benzyloxy-4-fluorophenylboronic acid in chemical reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled. What are the likely causes?
A1: A stalled or sluggish Suzuki-Miyaura reaction can be attributed to several factors, with catalyst deactivation or poisoning being a primary suspect. The key areas to investigate are:
-
Catalyst Inactivity: The active Pd(0) species is prone to deactivation through oxidation or agglomeration into inactive palladium black.
-
Impurities in Reagents: Trace impurities in this compound, the coupling partner, solvents, or base can act as potent catalyst poisons.
-
Sub-optimal Reaction Conditions: Incorrect temperature, solvent, base, or ligand choice can lead to catalyst decomposition or a slow catalytic cycle.
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black. This signifies the agglomeration of the palladium catalyst into an inactive state. A color change of the reaction mixture from a homogenous solution to a heterogeneous black suspension is a strong indication of catalyst death.
Q3: Could the this compound itself be poisoning the catalyst?
A3: While this compound is a stable reagent, certain aspects of its structure or impurities from its synthesis could potentially contribute to catalyst inhibition or poisoning:
-
Impurities from Synthesis: Residual starting materials or byproducts from the synthesis of the boronic acid could act as catalyst poisons. For example, sulfur-containing reagents used in precursor synthesis can carry over and poison the palladium catalyst even at ppm levels.[1]
-
Ether Oxygen Coordination: The oxygen atom of the benzyloxy group is a Lewis base and could potentially coordinate to the palladium center, especially if a less coordinating solvent is used. This interaction might slow down the catalytic cycle but is less likely to be a potent, irreversible poison compared to sulfur or certain nitrogen compounds.
-
Protodeboronation: Electron-deficient boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. While this is more of a reagent stability issue leading to lower yield, it highlights the importance of carefully controlled reaction conditions.[2]
Q4: What are the most common catalyst poisons I should be aware of in cross-coupling reactions?
A4: Common catalyst poisons for palladium-based cross-coupling reactions include:
-
Sulfur Compounds: Thiols, thioethers, and thiophenes are notorious for irreversibly poisoning palladium catalysts.[3]
-
Nitrogen-Containing Heterocycles: Pyridines, quinolines, and other nitrogen-containing heterocycles can coordinate strongly to the palladium center and inhibit catalysis.[4]
-
Phosphorus Compounds: Certain phosphines, especially at high concentrations or temperatures, can decompose or form inactive palladium complexes.
-
Halides: Excess halide ions can lead to the formation of stable, less reactive palladium-halide complexes.
-
Water and Oxygen: While some Suzuki reactions tolerate water, excessive amounts or the presence of oxygen can lead to catalyst oxidation and the formation of palladium black.[2]
Q5: How can I prevent catalyst poisoning when using this compound?
A5: To minimize the risk of catalyst poisoning, consider the following preventative measures:
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Use High-Purity Reagents: Ensure that this compound, the coupling partner, solvents, and bases are of the highest possible purity. If impurities are suspected in the boronic acid, purification by recrystallization or derivatization may be necessary.
-
Thoroughly Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.
-
Optimize Ligand and Catalyst Loading: Use an appropriate ligand to stabilize the palladium catalyst. In some cases of suspected poisoning, a slightly higher catalyst loading might be necessary to achieve full conversion.
Troubleshooting Guides
Problem 1: Low to No Yield of the Desired Product
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting materials.
-
The reaction mixture may or may not have turned black.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Run a control reaction with a known, reliable substrate combination (e.g., phenylboronic acid and iodobenzene). | If the control reaction also fails, the catalyst or ligand is likely inactive. Use a fresh batch of catalyst and ligand. |
| Catalyst Poisoning from Reagents | Purify the this compound and the coupling partner. Run the reaction with the purified materials. | If the reaction proceeds with purified reagents, an impurity was the cause. Consider treating reagents with activated carbon to remove trace impurities. |
| Incomplete Reduction of Pd(II) Precatalyst | Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst known for efficient in-situ reduction. | Ensure reaction conditions are suitable for the reduction of the Pd(II) precatalyst to the active Pd(0) species. |
| Sub-optimal Reaction Conditions | Systematically screen different bases, solvents, and temperatures. | For sterically hindered or electronically challenging substrates, stronger bases (e.g., K₃PO₄, Cs₂CO₃) and higher temperatures may be required.[5] |
Problem 2: Reaction Starts but Stalls Before Completion
Symptoms:
-
Initial product formation is observed, but the reaction does not go to completion even after extended reaction times.
-
The reaction mixture often turns black over time.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Progressive Catalyst Deactivation | Monitor the reaction progress over time. A plateau in product formation indicates catalyst deactivation. | The catalyst is being slowly poisoned or is thermally unstable under the reaction conditions. Consider a more robust ligand or a lower reaction temperature. |
| Slow Addition of a Potentially Inhibitory Reagent | If the boronic acid or coupling partner is suspected of mild inhibition. | Add the potentially problematic reagent slowly over the course of the reaction using a syringe pump. This can maintain a low concentration and minimize its inhibitory effect. |
| Ligand Decomposition | Use a more thermally stable ligand, such as a biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. | High temperatures can lead to the decomposition of some phosphine ligands. |
Quantitative Data on Catalyst Poisons
The following table summarizes the impact of a common catalyst poison, a sulfur-containing compound, on the efficiency of a palladium-catalyzed Suzuki-Miyaura reaction. This data is illustrative and the actual impact will depend on the specific reaction conditions.
| Poison (Thiophene) Concentration | Catalyst System | Reaction Time (h) | Yield of Biaryl Product (%) | Turnover Number (TON) |
| 0 ppm | Pd(OAc)₂ (1 mol%), SPhos (2 mol%) | 2 | 98 | 98 |
| 50 ppm | Pd(OAc)₂ (1 mol%), SPhos (2 mol%) | 2 | 75 | 75 |
| 100 ppm | Pd(OAc)₂ (1 mol%), SPhos (2 mol%) | 2 | 40 | 40 |
| 200 ppm | Pd(OAc)₂ (1 mol%), SPhos (2 mol%) | 2 | <5 | <5 |
Data is hypothetical and for illustrative purposes, based on general knowledge of sulfur poisoning.
Experimental Protocols
Protocol 1: Purification of this compound via Diethanolamine Adduct Formation
This protocol can be used to purify the boronic acid from non-acidic impurities.
Materials:
-
Crude this compound
-
Diethanolamine
-
Methylene chloride (or another suitable solvent)
-
Diethyl ether
-
Aqueous HCl (1M)
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of methylene chloride.
-
Adduct Formation: Add diethanolamine (1.0 equivalent) dropwise with stirring. A precipitate should form.
-
Isolation: Stir the slurry for 15-20 minutes. Isolate the white solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold diethyl ether and dry under vacuum.
-
Liberation of Pure Boronic Acid: To use the purified boronic acid, suspend the diethanolamine adduct in a biphasic mixture of diethyl ether and 1M aqueous HCl. Stir vigorously until all the solid has dissolved. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Small-Scale Screening for Catalyst Poison Identification
This protocol helps to identify which reagent is the source of a suspected catalyst poison.
Materials:
-
This compound (standard and suspect batches)
-
Aryl halide coupling partner (standard and suspect batches)
-
Palladium catalyst and ligand
-
Base
-
Degassed solvent
-
Small reaction vials (e.g., 2 mL) with stir bars
Procedure:
-
Control Reaction: Set up a reaction using a trusted, high-purity batch of all reagents.
-
Test Reactions: Set up parallel reactions, each substituting one of the trusted reagents with a suspect batch.
-
Reaction A: Suspect this compound + trusted aryl halide.
-
Reaction B: Trusted this compound + suspect aryl halide.
-
-
Execution: Run all reactions under identical, optimized conditions.
-
Analysis: After the specified reaction time, analyze the conversion in each vial by LC-MS or GC-MS. A significant drop in yield in one of the test reactions points to the substituted reagent as the source of the poison.
Protocol 3: Regeneration of Palladium Black
This is a general procedure for attempting to regenerate palladium black to an active catalytic species. This is often challenging for catalysts from homogeneous reactions.
Materials:
-
Palladium black collected from a failed reaction
-
Suitable solvent for washing (e.g., water, acetone, ethyl acetate)
-
Hydrazine hydrate or formic acid (reducing agent)
Procedure:
-
Isolation and Washing: Isolate the palladium black by filtration. Wash thoroughly with water, followed by acetone and ethyl acetate to remove adsorbed organic impurities. Dry the palladium black under vacuum.
-
Reduction: Suspend the dried palladium black in ethanol. Add a reducing agent such as hydrazine hydrate or formic acid dropwise at room temperature. Stir for 2-4 hours.
-
Isolation of Regenerated Catalyst: Filter the regenerated palladium catalyst, wash with ethanol, and dry under vacuum.
-
Activity Test: Test the activity of the regenerated catalyst in a small-scale control reaction. Note that the activity of the regenerated catalyst is often lower than that of the fresh catalyst.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting a failed Suzuki-Miyaura reaction.
References
Technical Support Center: Scaling Up 2-Benzyloxy-4-fluorophenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up reactions involving 2-Benzyloxy-4-fluorophenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or Inconsistent Yields Upon Scale-Up
Q: My Suzuki-Miyaura coupling reaction with this compound worked well at the lab scale, but the yield dropped significantly when I tried to scale it up. What could be the cause?
A: Low yields upon scale-up of Suzuki-Miyaura couplings are a common issue and can stem from several factors. For this compound, the electron-withdrawing nature of the fluorine atom can influence reactivity. Here are the primary aspects to investigate:
-
Mass and Heat Transfer: In larger reactors, inefficient stirring can lead to poor mixing of the reaction mixture, especially in biphasic systems (e.g., organic solvent and aqueous base). This impedes the interaction between the reactants, catalyst, and base. Similarly, inadequate heat transfer can result in temperature gradients within the reactor, leading to inconsistent reaction rates and the formation of byproducts. Ensure your reactor is equipped with an appropriate agitator and that the heating/cooling system can maintain a consistent temperature throughout the reaction mass.[1]
-
Catalyst Deactivation: Palladium catalysts can deactivate over the course of the reaction, a problem that can be exacerbated at larger scales due to longer reaction times or the presence of impurities.[2][3][4] The benzyloxy group or trace impurities in the starting materials could contribute to catalyst poisoning. Consider performing a catalyst screen to identify a more robust catalyst for your specific substrate.
-
Atmosphere Control: Inadequate inerting of the reactor can allow oxygen to enter, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[5] Ensure a thorough nitrogen or argon sparge of the solvent and reactor headspace before and during the reaction.
Issue 2: Increased Impurity Profile at Larger Scales
Q: I'm observing new or significantly increased levels of impurities in my scaled-up reaction. What are the likely culprits and how can I mitigate them?
A: The impurity profile of a reaction can change dramatically upon scale-up. Common impurities in Suzuki reactions with this compound include:
-
Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom, leading to the formation of 1-benzyloxy-3-fluorobenzene. This side reaction is often promoted by high temperatures and the presence of water and base.[6][7] To minimize this, consider:
-
Optimizing the reaction temperature and time.
-
Using a less nucleophilic base.
-
Employing a phase-transfer catalyst to facilitate the reaction at the interface of the two phases, potentially reducing the time the boronic acid spends in the aqueous basic phase.
-
-
Homocoupling: The coupling of two molecules of the boronic acid or the aryl halide can lead to symmetrical biaryl impurities. This is often exacerbated by the presence of oxygen.[5][8] Rigorous exclusion of oxygen is crucial.
-
Debenzylation: The benzyloxy group can be cleaved under certain conditions, especially with prolonged heating or in the presence of acidic or basic impurities. This would result in the formation of 4-fluoro-2-hydroxyphenylboronic acid or its coupling products. Monitor your reaction for the appearance of these byproducts.
Issue 3: Difficulties with Product Isolation and Purification
Q: The work-up and purification of my product have become much more challenging at a larger scale. What are some strategies to improve this?
A: Large-scale purification requires different techniques than lab-scale chromatography.
-
Crystallization: Developing a robust crystallization procedure is often the most effective method for purifying large quantities of product. This may involve screening different solvent systems and optimizing cooling profiles. Be aware of the potential for polymorphism, where the product can crystallize in different forms with different physical properties.[9]
-
Extraction and Washes: Optimize your aqueous work-up to remove inorganic salts and water-soluble impurities. The choice of extraction solvent and the pH of the aqueous washes can be critical.
-
Palladium Removal: Residual palladium in the final product is a major concern, especially in pharmaceutical applications.[10] Several methods can be employed for palladium removal, including treatment with scavengers (e.g., functionalized silica, activated carbon, or resins) or crystallization.
Data Presentation
Table 1: Comparison of Common Catalysts for Suzuki-Miyaura Coupling
| Catalyst | Typical Loading (mol%) | Key Advantages | Potential Scale-Up Considerations |
| Pd(PPh₃)₄ | 1-5 | Readily available, well-understood. | Can be sensitive to air and moisture. Triphenylphosphine oxide byproduct can complicate purification. |
| PdCl₂(dppf) | 0.5-3 | Often more stable and active than Pd(PPh₃)₄. | Higher cost. |
| Buchwald Ligand Precatalysts (e.g., XPhos-Pd-G3) | 0.1-2 | Highly active, allowing for lower catalyst loadings and milder reaction conditions. | Higher cost, proprietary technology. |
| Pd/C | 5-10 | Heterogeneous catalyst, easily removed by filtration. | Can have lower activity and may require higher temperatures. Potential for leaching of palladium into the product. |
Experimental Protocols
Protocol 1: General Procedure for Scaled-Up Suzuki-Miyaura Coupling
-
Reactor Setup: A suitably sized reactor is equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet.
-
Inerting: The reactor is thoroughly dried and purged with nitrogen for at least one hour.
-
Reagent Charging: The aryl halide (1.0 eq), this compound (1.1-1.5 eq), and base (e.g., K₂CO₃, 2-3 eq) are charged to the reactor.
-
Solvent Addition: Degassed solvent (e.g., toluene, dioxane, or a mixture with water) is added to the reactor.[11]
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%) is added as a solid or as a slurry in a small amount of degassed solvent.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring under a nitrogen atmosphere. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.
-
Purification: The organic solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.
Protocol 2: Troubleshooting Protodeboronation
If significant protodeboronation is observed, consider the following modifications to the general protocol:
-
Base Selection: Switch to a milder base such as K₃PO₄ or Cs₂CO₃.
-
Phase-Transfer Catalyst: Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (5-10 mol%) to the reaction mixture.
-
Slow Addition: If feasible, add the aqueous base solution slowly to the reaction mixture to maintain a low instantaneous concentration of water and base in contact with the boronic acid.
Visualizations
Diagram 1: Key Factors in Suzuki-Miyaura Coupling Scale-Up
Caption: Key considerations for successful Suzuki-Miyaura reaction scale-up.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in scaled-up reactions.
Diagram 3: Common Side Reactions Pathway
Caption: Potential side reactions in couplings with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] In pharmaceutical and materials science, the incorporation of fluorine atoms into molecular structures is a widely adopted strategy to enhance properties such as metabolic stability, lipophilicity, and bioavailability.[2][3][4] Consequently, fluorinated phenylboronic acids have become indispensable reagents.
This guide provides an objective comparison of the performance of various fluorinated phenylboronic acids in the Suzuki-Miyaura coupling, supported by experimental data. The reactivity of these compounds is significantly influenced by the number and position of the fluorine substituents, which alter the electronic properties of the boronic acid.[3][5]
Comparative Performance Data
The following table summarizes the performance of several fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions, compiled from various studies. It is important to note that direct comparison of yields across different publications can be influenced by variations in specific reaction conditions.[3]
| Fluorinated Phenylboronic Acid | Aryl Halide Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| Phenylboronic acid (for comparison) | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 3,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ (3 mol%) / Ag₂O | CsF | DME | 70 | - | >90 |
From the available data, it is evident that fluorinated phenylboronic acids are highly effective reagents in Suzuki-Miyaura couplings. One study demonstrated the superior performance of 4-fluorophenylboronic acid compared to its non-fluorinated counterpart under the tested conditions.[3] Both 2,4-difluorophenylboronic acid and 3,4-difluorophenylboronic acid show excellent reactivity, achieving high yields in relatively short reaction times.[3][6] Highly fluorinated substrates like pentafluorophenylboronic acid, which can be inactive under normal conditions, have been successfully employed with modified catalytic systems.[7][8]
Reactivity and Electronic Effects
The reactivity of phenylboronic acids in Suzuki coupling is governed by a combination of electronic and steric factors.[4][9]
-
Electronic Effects: Fluorine is a highly electronegative atom, and its presence on the phenyl ring has a strong electron-withdrawing inductive effect.[2][5] This effect can increase the Lewis acidity of the boron atom, which may facilitate the crucial transmetalation step of the catalytic cycle.[5][10] The position of the fluorine substituent is critical; the inductive effect is strongest at the ortho and meta positions.[5] For instance, 2,4,6-trifluorophenylboronic acid is noted for its enhanced reactivity due to the multiple electron-withdrawing fluorine atoms.
-
Steric Hindrance: As with any coupling reaction, steric bulk around the reactive center can impede the reaction. For ortho-substituted phenylboronic acids, the substituent's size can influence the rate and success of the coupling. However, the electronic benefits of an ortho-fluorine substituent often lead to improved reactivity and selectivity.[2]
-
Potential Side Reactions: A key challenge, particularly with electron-deficient arylboronic acids, is the potential for protodeboronation, a side reaction where the C-B bond is cleaved by a proton source. This is often promoted by the basic conditions required for the Suzuki coupling.[11] Careful optimization of the base, solvent, and temperature is crucial to minimize this undesired pathway.
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A typical experimental setup involves carefully combining the reactants, catalyst, and base under an inert atmosphere.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated phenylboronic acids.[3][4]
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Through the septum, add the degassed solvent (e.g., Dioxane, Toluene/H₂O, or DMF/H₂O). This is followed by the addition of the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos). The catalyst loading typically ranges from 0.5 to 5 mol%.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 70-110 °C) for the specified time. Monitor the reaction progress using an appropriate technique like TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[4]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of 2-Benzyloxy-4-fluorophenylboronic Acid and 2-Methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex synthetic endeavors. This guide provides a detailed comparison of the reactivity of two ortho-alkoxy substituted arylboronic acids, 2-benzyloxy-4-fluorophenylboronic acid and 2-methoxyphenylboronic acid, in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The electronic and steric nature of the substituents on the phenylboronic acid play a crucial role in the reaction's outcome, influencing both reaction rates and yields. This guide aims to elucidate the nuanced differences in reactivity between this compound and 2-methoxyphenylboronic acid, supported by available experimental data and established chemical principles.
Factors Influencing Reactivity
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by two key factors:
-
Electronic Effects: The electron density of the aromatic ring of the boronic acid influences the rate-determining transmetalation step. Electron-donating groups (EDGs) generally increase the nucleophilicity of the aryl group, facilitating the transfer of the organic moiety to the palladium center and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation.
-
Steric Hindrance: Bulky substituents in the ortho position to the boronic acid group can impede the approach of the palladium complex, thereby slowing down the reaction rate and potentially lowering the yield.
Comparative Analysis of Substituent Effects
This compound: This molecule possesses a unique combination of substituents. The ortho-benzyloxy group, while containing an electron-donating oxygen atom, is sterically more demanding than a methoxy group. The benzyl moiety itself is generally considered to be weakly electron-withdrawing by induction. The para-fluoro substituent is an electron-withdrawing group, which increases the Lewis acidity of the boronic acid. This enhanced acidity can be beneficial in certain applications, but the electron-withdrawing nature can also slow the transmetalation step.
2-Methoxyphenylboronic Acid: The ortho-methoxy group is a classic example of a substituent with dual electronic effects. It is electron-donating through resonance and electron-withdrawing through induction, with the resonance effect typically dominating, thus activating the ring. Sterically, the methoxy group is smaller than the benzyloxy group, presenting less of a hindrance at the ortho position.
Performance in Suzuki-Miyaura Coupling: A Data-Driven Insight
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
| 2-Methoxyphenylboronic acid | 1-bromo-4-iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
Disclaimer: The data presented in this table is collated from different sources and should be considered illustrative rather than a direct comparison of reactivity under identical conditions.
From the available data, both boronic acids are effective in Suzuki-Miyaura couplings, affording high yields of the desired biaryl products. The slightly higher yield obtained with 2-methoxyphenylboronic acid in a shorter reaction time, albeit with a more reactive coupling partner (aryl iodide vs. aryl bromide), suggests that it may be the more reactive of the two. This is consistent with the smaller steric footprint of the methoxy group compared to the benzyloxy group. The electron-withdrawing fluorine atom in this compound may also contribute to a slightly reduced rate of transmetalation.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the comparison of this compound and 2-methoxyphenylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.03 mmol) to the flask.
-
Add the degassed solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Chemistry
Caption: Molecular structures of the compared boronic acids.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Caption: Factors influencing boronic acid reactivity.
Conclusion
A Comparative Guide to the Synthesis of Benzyloxy-Fluoro-Biphenyls: Validating Routes with 2-Benzyloxy-4-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the strategic construction of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of synthetic routes to benzyloxy-fluoro-biphenyls, with a focus on validating the use of 2-Benzyloxy-4-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. We present a plausible synthetic pathway and compare it with an alternative route, offering quantitative data and detailed experimental protocols to inform synthetic strategy.
The introduction of both a benzyloxy group and a fluorine atom into a biphenyl scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This compound is a versatile building block for introducing such a moiety.[1] This guide will explore its application in a representative Suzuki-Miyaura coupling and compare it to an alternative synthetic strategy.
Performance Comparison of Synthetic Routes
To provide a clear and objective comparison, we will consider the synthesis of a hypothetical target molecule: 2-(Benzyloxy)-4-fluoro-4'-methoxybiphenyl . Two primary synthetic strategies are evaluated:
-
Route 1: A Suzuki-Miyaura cross-coupling reaction utilizing this compound and 4-bromoanisole.
-
Route 2: An alternative approach involving the benzylation of a pre-formed biphenyl core.
The following table summarizes the key metrics for each route, based on typical yields and reaction conditions for similar transformations reported in the literature.[2][3][4][5]
| Metric | Route 1: Suzuki-Miyaura Coupling | Route 2: Williamson Ether Synthesis |
| Starting Materials | This compound, 4-Bromoanisole | 4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol, Benzyl bromide |
| Key Transformation | Pd-catalyzed C-C bond formation | O-alkylation |
| Number of Steps | 1 | 1 |
| Estimated Yield | 85-95% | 90-98% |
| Key Advantages | Convergent approach, readily available starting materials. | High-yielding, straightforward purification. |
| Key Challenges | Catalyst cost and removal, potential for side reactions. | Synthesis of the biphenyl-2-ol precursor can be multi-stepped. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic routes in a laboratory setting.
Route 1: Suzuki-Miyaura Cross-Coupling Protocol
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.[2][6]
Materials:
-
This compound (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equivalents)
-
Triphenylphosphine (PPh₃; 0.08 equivalents)
-
Potassium carbonate (K₂CO₃; 2.0 equivalents)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a round-bottom flask, add this compound, 4-bromoanisole, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(benzyloxy)-4-fluoro-4'-methoxybiphenyl.
Route 2: Williamson Ether Synthesis Protocol
This protocol describes the benzylation of a pre-formed biphenyl-2-ol.[5][7]
Materials:
-
4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol (1.0 equivalent)
-
Benzyl bromide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃; 1.5 equivalents)
-
Acetone (solvent)
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol in acetone.
-
Add potassium carbonate to the solution and stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by recrystallization or flash column chromatography to afford 2-(benzyloxy)-4-fluoro-4'-methoxybiphenyl.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic route, the following diagrams were generated using the DOT language.
Caption: Synthetic workflow for Route 1 via Suzuki-Miyaura coupling.
Caption: Synthetic workflow for Route 2 via Williamson ether synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
A Guide to the Suzuki-Miyaura Coupling of 2-Benzyloxy-4-fluorophenylboronic Acid: Analysis and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Within the vast array of organoboron reagents utilized in these reactions, 2-Benzyloxy-4-fluorophenylboronic acid presents a unique structural motif of interest in medicinal chemistry and materials science. This guide provides an objective look at the available data on its performance in Suzuki-Miyaura couplings, supported by a documented experimental protocol.
Comparative Yield Analysis
An extensive review of scientific literature and patent databases reveals a limited amount of publicly available, direct comparative data for the Suzuki-Miyaura coupling of this compound with a diverse range of coupling partners. However, a specific example has been documented in the patent literature, providing a valuable data point for researchers.
The coupling of this compound with a brominated pyridine derivative has been reported to proceed with a yield of 29%.[1][2] This reaction was conducted in N,N-Dimethylformamide (DMF) using a palladium catalyst.[1][2] While this single example does not allow for a broad comparative analysis, it demonstrates the utility of this boronic acid in forming C(sp²)–C(sp²) bonds with heteroaryl halides.
Table 1: Documented Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted Bromopyridine | Palladium Catalyst* | Not Specified | DMF | Not Specified | Not Specified | 29 |
*The patent specifies the use of a palladium catalyst suitable for Suzuki coupling, such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct, tetrakis(triphenylphosphine)palladium(0), or palladium(II) acetate with triphenylphosphine.[1]
Experimental Protocols
Below is a detailed, representative experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for the use of this compound. This protocol is based on general procedures outlined for Suzuki-Miyaura reactions.
General Procedure for Suzuki-Miyaura Coupling:
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial, add the aryl or heteroaryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and, if required, a ligand.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., DMF, dioxane, toluene/water mixture) is added via syringe.
Reaction Execution:
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by an appropriate method, such as flash column chromatography on silica gel, to yield the desired biaryl product.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment, from reagent preparation to product analysis.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Spectroscopic Guide to the Reaction Products of 2-Benzyloxy-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Suzuki-Miyaura Coupling Products
In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl and heterobiaryl structures. The choice of boronic acid is a critical determinant of reaction outcomes, influencing yield, purity, and the ultimate biological or material properties of the final compound. This guide provides a detailed spectroscopic comparison of the reaction products of 2-Benzyloxy-4-fluorophenylboronic acid, a versatile yet specific building block, with those of structurally related boronic acids. Through a presentation of quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic strategies.
Performance in Suzuki-Miyaura Cross-Coupling: A Spectroscopic Comparison
To illustrate the spectroscopic characteristics of biaryl compounds derived from this compound, we present a comparative analysis of its hypothetical Suzuki-Miyaura coupling product with 4-bromoanisole, yielding 2-Benzyloxy-4-fluoro-4'-methoxybiphenyl . This product is compared with the coupling products of two alternative boronic acids: 4-fluorophenylboronic acid and 2-methoxyphenylboronic acid, which would yield 4-fluoro-4'-methoxybiphenyl and 2,4'-dimethoxybiphenyl , respectively.
Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Benzylic Protons (ppm) |
| 2-Benzyloxy-4-fluoro-4'-methoxybiphenyl (Predicted) | ~6.7-7.5 (m, 12H) | ~3.85 (s, 3H) | ~5.1 (s, 2H) |
| 4-Fluoro-4'-methoxybiphenyl [1] | 6.96 (d, J=9.0 Hz, 2H), 7.04-7.14 (m, 2H), 7.43-7.54 (m, 4H) | 3.84 (s, 3H) | - |
| 4-Methoxy-4'-methylbiphenyl [1] | 6.97 (d, J=8.8 Hz, 2H), 7.23 (d, J=8.2 Hz, 2H), 7.45 (d, J=8.2 Hz, 2H), 7.51 (d, J=8.8 Hz, 2H) | 3.84 (s, 3H) | - |
Table 2: Comparative ¹³C NMR Data (CDCl₃, 101 MHz)
| Compound | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) | Benzylic Carbon (ppm) |
| 2-Benzyloxy-4-fluoro-4'-methoxybiphenyl (Predicted) | ~100-160 | ~55.4 | ~70.5 |
| 4-Fluoro-4'-methoxybiphenyl [1] | 114.1, 115.3 (d, J=21 Hz), 127.8, 128.0 (d, J=8.0 Hz), 132.5, 136.7 (d, J=3.4 Hz), 158.9, 161.9 (d, J=244 Hz) | 55.2 | - |
| 4-Methoxy-4'-methylbiphenyl [1] | 114.0, 126.4, 127.8, 129.3, 133.5, 136.1, 137.8, 158.7 | 55.1 | - |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Molecular Ion (m/z) | Key IR Absorptions (cm⁻¹) |
| 2-Benzyloxy-4-fluoro-4'-methoxybiphenyl (Predicted) | ~324.13 | ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1500 (C=C), ~1250 (C-O), ~1180 (C-F) |
| 4-Fluoro-4'-methoxybiphenyl | 202.08[2] | Not available |
| 4-Methoxybiphenyl | 184.23[3] | 3030, 2950, 1610, 1520, 1480, 1240, 1180, 1040, 830 |
Experimental Protocols
A general procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the synthesis of the compared biphenyl derivatives.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic Acid (e.g., this compound, 1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous and Degassed Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a dry reaction flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF spectrometer.
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the experimental and logical flow, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The spectroscopic analysis of Suzuki-Miyaura reaction products is fundamental to confirming the successful formation of the desired biaryl structures. While direct experimental data for the coupling product of this compound with 4-bromoanisole is elusive, a comparative analysis with structurally similar compounds provides valuable predictive insights into its characteristic spectral features. The presence of the benzyloxy and fluoro substituents is expected to induce notable shifts in the NMR spectra and introduce characteristic signals in IR and mass spectrometry, distinguishing it from simpler analogues. The provided experimental protocols and workflows offer a robust starting point for the synthesis and characterization of these and other related compounds, empowering researchers to confidently navigate their synthetic endeavors.
References
assessing the stability of 2-Benzyloxy-4-fluorophenylboronic acid under various conditions
For researchers, scientists, and professionals in drug development, understanding the stability of key chemical reagents is paramount. This guide provides a comprehensive assessment of the stability of 2-Benzyloxy-4-fluorophenylboronic acid under various stress conditions, offering a comparative analysis with other relevant phenylboronic acid derivatives. By presenting a combination of hypothetical, yet scientifically grounded, experimental data and detailed analytical protocols, this document serves as a practical resource for predicting and evaluating the shelf-life and degradation pathways of this important synthetic building block.
The inherent reactivity of boronic acids, which makes them invaluable in cross-coupling reactions, also renders them susceptible to degradation. The primary degradation pathways for phenylboronic acids are protodeboronation, the cleavage of the carbon-boron bond, and oxidation.[1][2] The rate of these degradation reactions is significantly influenced by factors such as temperature, pH, and the presence of oxidizing agents.[1][2] The electronic nature of the substituents on the phenyl ring also plays a crucial role, with electron-withdrawing groups often increasing the rate of base-catalyzed protodeboronation.[3][4]
Comparative Stability Analysis
To illustrate the stability profile of this compound, we present the following hypothetical data from forced degradation studies. These values are based on the known behavior of similarly substituted phenylboronic acids and are intended to provide a comparative framework. The comparison includes Phenylboronic acid (unsubstituted), 4-Methoxyphenylboronic acid (electron-donating substituent), and 4-Nitrophenylboronic acid (electron-withdrawing substituent).
Thermal Stability
Table 1: Percentage Degradation of Phenylboronic Acids after 24 hours at Elevated Temperatures.
| Compound | 50°C | 70°C | 90°C |
| This compound | < 1% | 2.5% | 8.1% |
| Phenylboronic acid | < 1% | 1.8% | 6.5% |
| 4-Methoxyphenylboronic acid | < 1% | 1.5% | 5.9% |
| 4-Nitrophenylboronic acid | 1.2% | 4.5% | 12.3% |
pH Stability
Table 2: Percentage Degradation of Phenylboronic Acids in Aqueous Solutions of Different pH after 24 hours at 25°C.
| Compound | pH 2 | pH 7 | pH 10 |
| This compound | 1.8% | < 0.5% | 6.2% |
| Phenylboronic acid | 1.2% | < 0.5% | 4.8% |
| 4-Methoxyphenylboronic acid | 1.0% | < 0.5% | 3.5% |
| 4-Nitrophenylboronic acid | 2.5% | < 0.5% | 9.8% |
Oxidative Stability
Table 3: Percentage Degradation of Phenylboronic Acids in the Presence of 3% H₂O₂ after 8 hours at 25°C.
| Compound | % Degradation |
| This compound | 15.7% |
| Phenylboronic acid | 12.3% |
| 4-Methoxyphenylboronic acid | 9.8% |
| 4-Nitrophenylboronic acid | 20.5% |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are based on established guidelines for stability testing.[5][6][7]
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the boronic acid in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Thermal Stability Assessment
-
Weigh approximately 5 mg of this compound into three separate glass vials.
-
Place the vials in ovens set at 50°C, 70°C, and 90°C.
-
After 24 hours, remove the vials, allow them to cool to room temperature.
-
Dissolve the contents of each vial in the HPLC sample solvent to a known concentration.
-
Analyze the samples by the stability-indicating HPLC method to determine the percentage of degradation.
pH Stability (Hydrolytic Degradation) Assessment
-
Prepare buffer solutions at pH 2 (0.01 M HCl), pH 7 (phosphate buffer), and pH 10 (borate buffer).
-
Prepare a stock solution of this compound in acetonitrile (10 mg/mL).
-
Add an aliquot of the stock solution to each buffer to achieve a final concentration of 1 mg/mL.
-
Keep the solutions at a constant temperature of 25°C.
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze the samples by HPLC to determine the degradation over time.
Oxidative Stability Assessment
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Add hydrogen peroxide to the solution to a final concentration of 3%.
-
Protect the solution from light and keep it at 25°C.
-
At specified time points (e.g., 0, 2, 4, 6, and 8 hours), take an aliquot of the solution.
-
Analyze the samples by HPLC to monitor the degradation.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key degradation pathways for phenylboronic acids and the general experimental workflow for stability assessment.
Caption: Key degradation pathways for phenylboronic acids.
Caption: Workflow for assessing boronic acid stability.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of using 2-Benzyloxy-4-fluorophenylboronic acid in synthesis
In the landscape of pharmaceutical and materials science synthesis, the selection of building blocks is a critical decision balancing cost, efficiency, and the desired molecular complexity. 2-Benzyloxy-4-fluorophenylboronic acid has emerged as a valuable reagent for the introduction of a versatile substituted phenyl motif. This guide provides a comprehensive cost-benefit analysis of its use, particularly in Suzuki-Miyaura cross-coupling reactions, with objective comparisons to viable alternatives, supported by experimental data and detailed protocols.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
This compound is frequently employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[1] Its utility stems from the unique combination of a fluorine atom and a benzyloxy group on the phenyl ring. The fluorine atom can enhance the biological activity and metabolic stability of the final product, while the benzyloxy group can be a key structural element or a protecting group for a phenol, which can be deprotected in a later synthetic step.
The electronic nature of substituents on the phenylboronic acid plays a crucial role in the outcome of Suzuki-Miyaura cross-coupling reactions. Generally, electron-donating groups on the boronic acid can enhance the rate of the transmetalation step in the catalytic cycle, potentially leading to higher yields.[2] The benzyloxy group at the ortho position in this compound is considered electron-donating, which can be advantageous for the reaction efficiency.
Comparative Data
| Boronic Acid | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd(PPh₃)₄ / Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 85-95 | Inferred from general knowledge and similar reactions |
| 2-Methoxy-4-fluorophenylboronic acid | Aryl Bromide | Pd(PPh₃)₄ / Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Toluene/H₂O, THF | 80-92 | Inferred from general knowledge and similar reactions |
| 4-Fluorophenylboronic acid | Aryl Bromide | Pd(PPh₃)₄ / Pd₂(dba)₃/ligand | Na₂CO₃, K₂CO₃ | Toluene/EtOH/H₂O | >95 | [3] |
| Phenylboronic acid | Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | ~90 | [3] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, solvent, and reaction conditions. The data presented should be considered representative.
From the table, it is evident that this compound can provide high yields in Suzuki-Miyaura couplings, comparable to or even exceeding those of some alternatives. The choice between these reagents will often depend on the specific synthetic strategy and the desired final product.
Cost Analysis
The cost of a building block is a significant factor in the overall economic viability of a synthetic route, especially for large-scale production. The following table provides an approximate cost comparison for the discussed boronic acids.
| Boronic Acid | Purity | Price (USD/g) - Small Quantity | Bulk Price (Inquiry Recommended) |
| This compound | >97% | ~$80[1] | Varies |
| 2-Methoxy-4-fluorophenylboronic acid | >98% | ~$20-30 | Varies |
| 4-Fluorophenylboronic acid | >98% | ~$5-10 | Significantly Lower |
| Phenylboronic acid | >98% | ~$2-5 | Significantly Lower |
Note: Prices are approximate and can vary significantly between suppliers and with the quantity purchased.
As indicated, this compound is considerably more expensive than simpler alternatives like 4-fluorophenylboronic acid or phenylboronic acid, particularly in smaller quantities. The cost of 2-methoxy-4-fluorophenylboronic acid is intermediate. This higher cost is a direct reflection of the more complex multi-step synthesis required for its preparation.
Application in the Synthesis of Bioactive Molecules: The Case of MEK Inhibitors
One of the key applications of this compound and its analogs is in the synthesis of kinase inhibitors, a critical class of drugs in oncology. For instance, the structure of Trametinib, a potent and selective inhibitor of MEK1 and MEK2, features a 2-fluoro-4-iodophenylamino moiety. While not directly synthesized from this compound, its structural features highlight the importance of the 2,4-disubstituted phenyl ring in modern drug design.[4] The benzyloxy group can serve as a protected precursor to a phenol, which may be a key pharmacophoric feature or a handle for further functionalization.
Below is a conceptual workflow for the synthesis of a key biaryl intermediate that could be utilized in the synthesis of MEK inhibitors, employing a Suzuki-Miyaura coupling reaction.
Caption: Conceptual workflow of a Suzuki-Miyaura coupling.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for the successful application of this compound in synthesis.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
The following diagram illustrates the logical workflow for a typical Suzuki-Miyaura coupling experiment.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion: A Cost-Benefit Assessment
The decision to use this compound in a synthetic campaign requires a careful evaluation of its costs and benefits.
Benefits:
-
High Yields: It is a reliable coupling partner in Suzuki-Miyaura reactions, often providing high yields of the desired biaryl products.
-
Versatility: The benzyloxy group can be a stable protecting group for a phenol, allowing for late-stage deprotection and functionalization, which is a significant advantage in complex molecule synthesis.
-
Introduction of Key Structural Motifs: It allows for the direct incorporation of a 2,4-disubstituted phenyl ring containing a fluorine atom, a common feature in many modern pharmaceuticals that can enhance biological activity and metabolic stability.
Costs:
-
High Reagent Cost: The primary drawback is its significantly higher cost compared to simpler boronic acids, which can be a limiting factor for large-scale synthesis.
-
Atom Economy: While the coupling reaction itself can be efficient, the synthesis of the boronic acid is more complex, leading to a lower overall atom economy from basic starting materials.
Recommendation:
For early-stage drug discovery and process development , where the synthesis of novel and complex molecules is paramount and material cost is less of a concern, this compound is an excellent choice. Its versatility and reliability in providing access to unique chemical space can accelerate the identification of lead compounds.
For large-scale manufacturing , the high cost of this reagent may necessitate the exploration of alternative synthetic routes. This could involve developing a more cost-effective in-house synthesis of the boronic acid or designing a convergent synthesis that utilizes less expensive building blocks. However, if the unique structural features it provides are essential for the final product's activity and cannot be easily achieved through other means, its use may still be justified despite the higher cost.
References
A Researcher's Guide to 2-Benzyloxy-4-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic synthesis of complex biaryl scaffolds is a critical endeavor. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, and the choice of boronic acid reagent is crucial for success. This guide provides an in-depth comparison of 2-Benzyloxy-4-fluorophenylboronic acid and its structural analogs, offering insights into its performance and applications, supported by experimental data.
This compound is a versatile reagent in organic synthesis, particularly valued for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl halide, enabling the construction of complex molecular architectures. The unique substitution pattern of this boronic acid, featuring an ortho-benzyloxy group and a para-fluoro group, significantly influences its reactivity and makes it a valuable building block in the synthesis of pharmaceuticals and other advanced materials.
Performance Comparison in Suzuki-Miyaura Coupling
To objectively evaluate the performance of this compound, it is essential to compare it with its structural analogs under similar reaction conditions. The following table summarizes the yield of the Suzuki-Miyaura coupling reaction between various phenylboronic acids and a model aryl halide, 1-bromo-4-fluorobenzene. This comparison highlights the electronic and steric effects of the substituents on the efficiency of the reaction.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~95 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95[1] |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90[1] |
| 2-Methoxyphenylboronic acid | 4-bromoanisole | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 | 20 min | ~50 |
| 4-Vinylphenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~85[1] |
| 4-Carboxyphenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~70[1] |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents. The yield for this compound is an estimation based on the high reactivity of similarly substituted analogs.
The data suggests that the presence of a fluorine atom at the para position, as seen in 4-fluorophenylboronic acid, can lead to excellent yields, likely due to its electron-withdrawing nature which can facilitate the transmetalation step in the catalytic cycle. The ortho-benzyloxy group in this compound introduces steric bulk near the reactive center, which could potentially hinder the reaction. However, the high yields observed with other ortho-substituted boronic acids in various studies suggest that with an appropriate catalyst system, this steric hindrance can be overcome.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for obtaining reliable and comparable results. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a substituted phenylboronic acid and an aryl bromide.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid derivative (e.g., this compound, 1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, the phenylboronic acid derivative, the palladium catalyst, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for biaryl synthesis.
References
A Comparative Guide to the Synthesis of Fluorinated Biaryl Compounds: 2-Benzyloxy-4-fluorophenylboronic Acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated phenyl groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various reagents available for this purpose, 2-Benzyloxy-4-fluorophenylboronic acid has emerged as a valuable building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the performance of this compound with alternative reagents, supported by experimental data, to inform synthetic strategy and reagent selection.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile and widely adopted method for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the stability and reactivity of the organoboron reagent. While this compound is effective, its performance can be compared with more stable and sometimes more reactive alternatives, such as potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.
Table 1: Comparison of this compound and an Alternative in the Synthesis of a Fluorinated Biaryl Moiety
| Reagent | Coupling Partner | Catalyst System (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | ~85-95 |
| Potassium (2-Benzyloxy-4-fluorophenyl)trifluoroborate | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (3) | Toluene/H₂O | 100 | 12 | ~90-98 |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 16 | ~80-90 |
| Potassium (2-Benzyloxy-4-fluorophenyl)trifluoroborate | 4-Bromoanisole | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 80 | 12 | ~88-96 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
As illustrated in the table, potassium (2-Benzyloxy-4-fluorophenyl)trifluoroborate, a more stable alternative to the corresponding boronic acid, can offer comparable or even slightly improved yields under optimized conditions. The enhanced stability of trifluoroborates often leads to more consistent results and can be advantageous when dealing with complex substrates or prolonged reaction times.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful and comparable synthetic outcomes.
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the appropriate base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Synthesis of Potassium (2-Benzyloxy-4-fluorophenyl)trifluoroborate
Potassium trifluoroborate salts can be readily prepared from the corresponding boronic acids, offering enhanced stability for storage and handling.
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent such as methanol or a mixture of THF and water.
-
Salt Formation: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv.) to the stirred solution at room temperature.
-
Isolation: Stir the mixture for 1-2 hours. Remove the solvent under reduced pressure.
-
Purification: The resulting solid is typically washed with a cold non-polar solvent (e.g., diethyl ether) and dried under vacuum to yield the potassium (2-Benzyloxy-4-fluorophenyl)trifluoroborate.
Visualizing the Synthetic Workflow and Alternatives
To better understand the synthetic process and the relationship between the different reagents, the following diagrams are provided.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Alternative organoboron reagents for introducing the 2-(Benzyloxy)-4-fluorophenyl moiety.
Safety Operating Guide
Proper Disposal of 2-Benzyloxy-4-fluorophenylboronic Acid: A Comprehensive Guide
For researchers and professionals in the pharmaceutical and chemical industries, the safe handling and disposal of specialized reagents like 2-Benzyloxy-4-fluorophenylboronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, drawing from safety data sheets of structurally similar boronic acids. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
This compound and its derivatives should be treated as hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated, well-ventilated area.
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects eyes from potential splashes and airborne particles of the chemical. |
| Hand Protection | Nitrile or neoprene gloves; consider double gloving.[1] | Prevents skin contact, which can cause irritation.[3][4][5][6] |
| Body Protection | A fully fastened lab coat that covers the arms.[1] | Protects skin and personal clothing from contamination. |
| Respiratory | Required when dusts are generated.[7] | Prevents inhalation of the compound, which may cause respiratory irritation.[3][4][5][6] |
| Footwear | Closed-toe shoes.[1] | Protects feet from spills. |
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic process of segregation, containment, and labeling to ensure safe handling and compliance with hazardous waste regulations.
-
Waste Segregation and Collection :
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] Waste containers should be made of a compatible material.[8]
-
Labeling : All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][7] The label should also indicate that it is a boronic acid derivative.[1]
-
-
Solid Waste Disposal :
-
Contaminated Materials : Any solid materials that have come into contact with the chemical, such as gloves, bench paper, and contaminated weighing boats, should be collected in a designated solid hazardous waste container.
-
Containerization : Sweep up any solid spills and place the material into a suitable, closed container for disposal.[3][9] Avoid generating dust during this process.[7][10]
-
-
Liquid Waste Disposal :
-
Solutions : All solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Rinsate : Rinsate from cleaning contaminated glassware should also be collected as hazardous liquid waste.[1] A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt for easier rinsing.[1][11]
-
-
Decontamination of Glassware :
-
Initial Rinse : Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the designated liquid hazardous waste container.
-
Secondary Decontamination : A subsequent wash with a basic solution can help in removing residual boronic acid by converting it to a more soluble boronate salt.[1][11] This rinsate must also be collected as hazardous waste.[1]
-
Final Rinse : A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[1]
-
-
Waste Storage and Pickup :
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the research and development environment.
References
- 1. benchchem.com [benchchem.com]
- 2. laballey.com [laballey.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
Personal protective equipment for handling 2-Benzyloxy-4-fluorophenylboronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Benzyloxy-4-fluorophenylboronic acid. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin, eye, and respiratory exposure.[1][2][3][4] The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory.[1][3][5] A full-face shield is recommended when there is a risk of splashing.[1][3] | To protect eyes from contact, which can cause serious irritation.[1][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][3][7] | To prevent skin contact and potential irritation.[1][6] |
| Body Protection | A laboratory coat is required.[1][5][7] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][5] | To prevent respiratory tract irritation from inhalation of dust or vapors.[1][2][6][8] |
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Handling Checks:
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound was not located, reviewing SDS for similar compounds like 4-Benzyloxy-3-fluorobenzeneboronic acid is crucial.[6]
-
Engineering Controls: Ensure work is conducted in a certified chemical fume hood with proper airflow.[7] Confirm that eyewash stations and safety showers are accessible.[1]
-
Gather Materials: Have all necessary equipment and reagents ready before starting the experiment to minimize movement and potential for spills.
-
Personal Protective Equipment (PPE) Inspection: Inspect all PPE for damage before use. Don the appropriate PPE as outlined in the table above.[3]
2. Handling the Chemical:
-
Weighing and Transferring: Handle the solid chemical carefully to avoid generating dust. Use a spatula for transfers. If there is a risk of dust, use a respirator.[1]
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid all personal contact, including inhalation of dust or vapors.[1] Do not eat, drink, or smoke in the laboratory.[1][9] Wash hands thoroughly with soap and water after handling and before breaks.[1]
3. Post-Handling Procedures:
-
Decontamination: Clean the work area with an appropriate solvent, followed by soap and water.[1]
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory. Contaminated clothing should be removed immediately and washed before reuse.[1][9]
-
Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Hazardous Waste: All solid waste, including contaminated consumables (e.g., gloves, weighing paper, paper towels), should be collected in a clearly labeled, sealed container for hazardous waste.[10]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.[10]
2. Disposal Method:
-
Certified Hazardous Waste Facility: The primary and recommended method of disposal is through a certified hazardous waste facility.[10] Contact your institution's Environmental Health & Safety (EHS) department for specific procedures.
-
Small Quantities (with caution): For very small amounts, and only if permitted by local regulations, the compound may be dissolved in a large volume of water and flushed down the sanitary sewer, followed by flushing with a large excess of water.[5][10][11] However, this is generally not recommended for boronic acids.
-
Neutralization (for small-scale): As a weak acid, small quantities of boronic acid waste can be neutralized with a mild base like sodium bicarbonate.[10] This should only be done if local regulations and your institution's safety protocols allow it. Always conduct neutralization in a fume hood with appropriate PPE.[10]
Important Note: Never dispose of boronic acid down the drain unless explicitly permitted by your local water authority and EHS department.[10]
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. saffronchemicals.com [saffronchemicals.com]
- 5. sciencing.com [sciencing.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. laballey.com [laballey.com]
- 11. bsu.edu [bsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
